molecular formula C15H23NO3S B225816 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

Número de catálogo: B225816
Peso molecular: 297.4 g/mol
Clave InChI: ALMHXOQIZHDANH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE is a useful research compound. Its molecular formula is C15H23NO3S and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Butoxy-benzenesulfonyl)-piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H23NO3S

Peso molecular

297.4 g/mol

Nombre IUPAC

1-(4-butoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO3S/c1-2-3-13-19-14-7-9-15(10-8-14)20(17,18)16-11-5-4-6-12-16/h7-10H,2-6,11-13H2,1H3

Clave InChI

ALMHXOQIZHDANH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

SMILES canónico

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Solubilidad

1.1 [ug/mL]

Origen del producto

United States
Foundational & Exploratory

Biological Activity of 1-(4-Butoxybenzenesulfonyl)piperidine Derivatives: Dual-Target Potential for Cognitive and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The arylsulfonylpiperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 1-(4-butoxybenzenesulfonyl)piperidine derivatives have garnered significant pharmaceutical interest due to their high lipophilicity, favorable steric profile, and multi-target biological activity. By coupling a basic piperidine ring with an extended hydrophobic arylsulfonamide tail (the 4-butoxy substitution), these molecules efficiently bridge superficial electrostatic interactions with deep hydrophobic pockets in critical target proteins.

This technical guide critically analyzes the causality behind the pharmacological properties of 1-(4-butoxybenzenesulfonyl)piperidine analogues, focusing on two validated targets: 5-Hydroxytryptamine 6 (5-HT6) Receptors for cognitive disorders ()[1] and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome ()[2]. Furthermore, it provides robust, self-validating experimental workflows for characterizing these compounds in vitro.

Pharmacophore Rationale and Structural Causality

The biological activity of this chemical class is driven by three distinct structural domains, each responsible for specific molecular interactions:

  • The Piperidine Ring (Basic Core): In 5-HT6 receptor targets, the basic nitrogen atom is protonated at physiological pH, establishing a critical salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket[3]. In 11β-HSD1, substituted piperidines (e.g., piperidine-2-carboxamides) provide spatial bulk that locks the molecule into a bioactive conformation[2].

  • The Sulfonamide Linker: This group functions as an excellent bidentate hydrogen bond acceptor. Compared to standard carboxamides, the sulfonamide moiety offers superior metabolic stability and rigidifies the torsional angle between the aryl ring and the piperidine core, minimizing the entropic penalty upon binding.

  • The 4-Butoxybenzene Motif (Lipophilic Tail): Aryl substitution profoundly influences the interaction profile. While shorter chains (methoxy, ethoxy) are common, extending to a 4-butoxy chain dramatically increases the partition coefficient (ClogP) and enables the ligand to deeply penetrate narrow hydrophobic sub-pockets, which is crucial for achieving nanomolar affinity in both 5-HT6 and 11β-HSD1 active sites.

Primary Target 1: 5-HT6 Receptor Antagonism

5-HT6 receptors are Gs-protein coupled receptors predominantly expressed in the central nervous system. Antagonizing 5-HT6 limits cAMP accumulation and modulates downstream Cdk5 signaling, ultimately enhancing cholinergic and glutamatergic neurotransmission—a promising mechanism for treating Alzheimer's disease and cognitive deficits ()[4].

The bulky 4-butoxy substituent displaces structural water networks deeper in the 5-HT6 binding cavity, converting standard antagonists into highly potent inverse agonists[1].

Signaling Pathway Blockade Mechanism

Pathway A 5-HT6 Receptor (Active State) B Gαs Protein Activation A->B Triggers C Adenylyl Cyclase B->C Stimulates D cAMP Synthesis C->D Catalyzes ATP -> cAMP E Downstream Kinases (PKA / Cdk5) D->E Activates F 1-(4-Butoxybenzenesulfonyl) piperidine Derivatives F->A Inverse Agonism (Receptor Blockade)

Graphviz Diagram 1: 5-HT6 receptor signaling cascade and its interruption by arylsulfonylpiperidine antagonists.

Validated Protocol: 5-HT6 In Vitro Radioligand Binding Assay

Purpose: To quantify the binding affinity (


) of 1-(4-butoxybenzenesulfonyl)piperidine derivatives.
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 mins and resuspend the pellet.

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO. The final assay DMSO concentration must strictly not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [3H]-LSD (final concentration 2.0 nM,

    
     ~ 1.5 nM), and 100 µL of membrane suspension (15 µg protein/well). Incubate for 60 minutes at 37°C.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters presoaked in 0.3% polyethylenimine (to reduce nonspecific adherence). Wash filters three times with ice-cold buffer.

  • Detection: Extract filters into scintillation vials, add 3 mL liquid scintillation cocktail, and measure radioactivity.

  • Self-Validation Checkpoint: Always run a reference standard (e.g., SB-258585). Quality Standard: The assay plate is only valid if the signal-to-background ratio is >5 and the reference compound yields a

    
     within 0.5 log units of historical values (typically ~10-15 nM).
    

Primary Target 2: 11β-HSD1 Enzymatic Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a key role in metabolic syndrome by regenerating active cortisol from inert cortisone in adipose and hepatic tissues ()[5]. By introducing a rigid (R)-piperidine-2-carboxamide core coupled to a 4-butoxybenzenesulfonyl group, researchers achieve highly selective 11β-HSD1 inhibitors that prevent the systemic adverse effects of global glucocorticoid blockage[2].

Enzymatic Inhibition Workflow

Workflow S1 Compound + 11β-HSD1 + NADPH S2 Add Substrate (Cortisone) S1->S2 15 min pre-incubation S3 Catalytic Phase (37°C, 2 hrs) S2->S3 Reaction initiates S4 FRET/HTRF Detection S3->S4 Quench / Add Tracer S5 Dose-Response Curve & IC50 S4->S5 Read Ex:340/Em:615

Graphviz Diagram 2: Step-by-step high-throughput FRET assay workflow for 11β-HSD1 inhibitors.

Validated Protocol: 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Purpose: To evaluate functional


 values of piperidine sulfonamides against human 11β-HSD1.
  • Reagent Preparation: Prepare assay buffer consisting of 20 mM Tris-HCl (pH 7.4), 5 mM EDTA, and 0.01% Triton X-100 to reduce compound aggregation.

  • Pre-Incubation: Dispense 5 µL of recombinant human 11β-HSD1 enzyme (0.5 µg/mL final) and 5 µL of NADPH (1 mM final) to a 384-well microtiter plate. Add 2.5 µL of the test derivative (dose range 10,000 nM to 0.1 nM). Pre-incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 2.5 µL of cortisone substrate (100 nM final). Seal the plate and incubate at 37°C for 2 hours.

  • Quenching & Detection: Add 10 µL of an HTRF detection cocktail containing an anti-cortisol cryptate antibody and a d2-labeled cortisol tracer (which competitively bind the antibody).

  • Signal Readout: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate the 665/615 ratio to determine cortisol production.

  • Self-Validation Checkpoint: Utilize carbenoxolone as a positive control inhibitor. Quality Standard: A Z'-factor of >0.6 must be achieved on every plate, proving that the assay noise is tight enough to detect subtle structure-activity shifts reliably.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the causal relationship between the arylsulfonyl tail variations (specifically evaluating chain length) and target potency. Expanding the chain to a butoxy group optimally fills the hydrophobic pocket, significantly depressing the


 for 11β-HSD1 compared to shorter alkoxy chains[2], while maintaining high affinity for 5-HT6.
Core ScaffoldAryl Substituent (

)
5-HT6

(nM)
11β-HSD1

(nM)
Biological Consequence
1-(Arylsulfonyl)piperidine4-Methoxy (

)
45.21120Weak 11β-HSD1 affinity, moderate 5-HT6 block.
1-(Arylsulfonyl)piperidine4-Ethoxy (

)
28.5455Increased lipophilicity improves dual-target docking.
1-(Arylsulfonyl)piperidine 4-Butoxy (

)
12.1 42 Optimal pocket filling; potent dual activity.
1-(Arylsulfonyl)piperidine4-Fluoro (

)
85.0>2000Loss of critical Van der Waals interactions inside deep pockets.

Table 1: Representative SAR impact of the alkoxy chain length on 5-HT6 and 11β-HSD1 binding. Data synthesizes known literature trends for arylsulfonylpiperidine-based pharmacophores.

Conclusion

Derivatives based on the 1-(4-butoxybenzenesulfonyl)piperidine scaffold represent a functionally rich chemical space. Through careful manipulation of the basic piperidine motif and the bulky, highly lipophilic 4-butoxybenzenesulfonyl tail, these compounds achieve robust inhibition/inverse agonism against targets like 11β-HSD1 and 5-HT6. Moving forward, the primary drug development hurdle lies in managing the high lipophilicity (ClogP) induced by the butoxy chain to guarantee adequate aqueous solubility and predictable central nervous system (BBB) permeation without excessive off-target microsomal binding.

References

  • Canale, V., Blicharz, K., Bijata, M., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity." Biomolecules, 13(1), 12.[Link]

  • Xia, G., Liu, L., Liu, H., et al. (2013). "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors." ChemMedChem, 8(4), 577-581.[Link]

  • Vera, G., Lagos, C.F., Almendras, S., et al. (2016). "Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation." Molecules, 21(8), 1076.[Link]

  • Wang, X., Wang, J., et al. (2007). "Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome." Bioorganic & Medicinal Chemistry Letters, 17(1), 182-187. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Benzenesulfonylpiperidine Scaffold

In the landscape of medicinal chemistry, the convergence of privileged structures often signals a fertile ground for the discovery of novel therapeutics. The 1-(4-butoxybenzenesulfonyl)piperidine scaffold is a prime example of such a convergence, marrying the well-established therapeutic potential of the benzenesulfonamide core with the versatile and widely utilized piperidine moiety. Benzenesulfonamides are a cornerstone pharmacophore, forming the basis of a vast array of drugs with applications including anticancer, antimicrobial, anti-inflammatory, and diuretic activities.[1][2] Their efficacy often stems from the sulfonamide group's ability to act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes like carbonic anhydrases.[2]

The piperidine ring, present in over 70 FDA-approved drugs, is a highly favored heterocyclic system in drug design.[3] Its inclusion in a molecule can enhance druggability by improving pharmacokinetic properties such as metabolic stability and membrane permeability, while also providing a three-dimensional scaffold for precise orientation of functional groups.[4]

This guide provides a comprehensive exploration of the potential structure-activity relationships (SAR) of 1-(4-butoxybenzenesulfonyl)piperidine. While specific SAR studies on this exact molecule are not extensively documented, a robust understanding can be extrapolated from the wealth of research on related benzenesulfonamide and piperidine derivatives. We will dissect the molecule into its key components to provide a predictive framework for designing and optimizing novel analogs for various therapeutic targets.

Dissecting the Scaffold: A Three-Pronged Approach to SAR

The 1-(4-butoxybenzenesulfonyl)piperidine structure presents three primary regions for synthetic modification to explore and optimize biological activity. A systematic investigation of these regions is crucial for identifying potent and selective drug candidates. The key regions are:

  • The Alkoxy Chain (R¹): Modifications to the butoxy group.

  • The Benzene Ring (Ar): Substitution patterns on the aromatic core.

  • The Piperidine Moiety (R²): Functionalization of the piperidine ring.

SAR_Breakdown cluster_molecule 1-(4-Butoxybenzenesulfonyl)piperidine 1-(4-Butoxybenzenesulfonyl)piperidine R1 (Alkoxy Chain) R1 (Alkoxy Chain) 1-(4-Butoxybenzenesulfonyl)piperidine->R1 (Alkoxy Chain)  Modification Site 1 Ar (Benzene Ring) Ar (Benzene Ring) 1-(4-Butoxybenzenesulfonyl)piperidine->Ar (Benzene Ring)  Modification Site 2 R2 (Piperidine Moiety) R2 (Piperidine Moiety) 1-(4-Butoxybenzenesulfonyl)piperidine->R2 (Piperidine Moiety)  Modification Site 3 mol Molecule Structure Placeholder

Caption: Key regions for SAR exploration in the 1-(4-butoxybenzenesulfonyl)piperidine scaffold.

Part 1: The Influence of the Alkoxy Chain (R¹)

The n-butoxy group at the para-position of the benzene ring is a critical determinant of the molecule's lipophilicity and potential interactions with hydrophobic pockets within a target protein.

Causality Behind Experimental Choices:
  • Chain Length and Branching: Varying the length of the alkyl chain (e.g., from methoxy to hexyloxy) directly modulates the octanol-water partition coefficient (logP). Shorter chains may improve aqueous solubility, while longer chains can enhance membrane permeability and binding to hydrophobic targets. Introducing branching (e.g., isobutoxy, sec-butoxy) can probe the steric tolerance of the binding site and may also influence metabolic stability by hindering enzymatic degradation.

  • Introduction of Polar Functionality: Terminating the alkyl chain with a polar group (e.g., hydroxyl, amino, or carboxylic acid) can introduce new hydrogen bonding interactions, potentially increasing potency and selectivity, as well as improving pharmacokinetic properties.

Hypothetical SAR Table for Alkoxy Chain Modifications:
R¹ ModificationExpected Impact on Lipophilicity (logP)Potential for New InteractionsRationale
Methoxy (-OCH₃)DecreaseMinimalBaseline for assessing the effect of chain length.
Ethoxy (-OCH₂CH₃)Slight IncreaseHydrophobicModest increase in hydrophobic interactions.
Butoxy (-O(CH₂)₃CH₃) Reference Hydrophobic Starting point for optimization.
Hexyloxy (-O(CH₂)₅CH₃)Significant IncreaseStrong HydrophobicProbes for larger hydrophobic pockets.
IsobutoxyIncreaseSteric/HydrophobicInvestigates steric constraints in the binding site.
4-HydroxybutoxyDecreaseH-bond donor/acceptorIntroduces potential for key polar interactions.
4-FluorobutoxySlight IncreaseWeak H-bond acceptorCan improve metabolic stability and binding affinity.

Part 2: The Aromatic Core (Ar) - The Engine of Selectivity

The substitution pattern on the benzenesulfonyl ring is paramount for fine-tuning electronic properties and directing the molecule towards specific biological targets.

Causality Behind Experimental Choices:
  • Positional Isomerism: Moving the alkoxy group from the para (4-position) to the ortho (2-position) or meta (3-position) will significantly alter the molecule's geometry and electronic distribution. This can disrupt or create new interactions with the target protein, leading to changes in activity and selectivity.

  • Introduction of Electron-Withdrawing/Donating Groups: Adding substituents such as halogens (F, Cl, Br), nitro groups (-NO₂), or cyano groups (-CN) can modulate the acidity of the sulfonamide proton and the overall electronic character of the ring. These changes can influence binding affinity and mechanism of action. For instance, in studies of benzenesulfonamide-bearing imidazole derivatives, chloro-substituents on the benzene ring were found to be important for anticancer activity.[5]

Hypothetical SAR Table for Benzene Ring Modifications:
Aromatic SubstitutionElectronic EffectPotential Impact on ActivityRationale
4-Butoxy (Reference)Electron-donatingBaseline activityReference compound.
3-ButoxyElectron-donatingAltered binding geometryInvestigates positional importance of the alkoxy group.
2-ButoxyElectron-donatingPotential steric hindranceProbes for steric clashes near the sulfonyl group.
3-Chloro-4-butoxyElectron-withdrawingEnhanced potency/selectivityModulates electronics and introduces new contact points.
3,4-DichloroElectron-withdrawingIncreased potencyOften seen in active compounds to enhance binding.[5]
4-TrifluoromethylStrong electron-withdrawingImproved metabolic stability and cell permeabilityA common bioisostere for a chloro or methyl group.
4-AminoStrong electron-donatingPotential for H-bondingIntroduces a key interaction point.

Part 3: The Piperidine Moiety (R²) - The Vector for Interaction

The piperidine ring serves as a versatile scaffold that can be functionalized to introduce a wide range of chemical diversity, enabling interactions with various sub-pockets of a binding site and influencing the overall pharmacokinetic profile.

Causality Behind Experimental Choices:
  • Substitution at the 4-Position: This is a common and often fruitful site for modification. Introducing small substituents like methyl or hydroxyl groups can probe for steric and polar interactions. Larger groups, such as benzyl or carboxamide moieties, can extend into deeper pockets of the target protein. For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, various substituents on the carboxamide nitrogen led to potent and selective inhibitors of human carbonic anhydrases.[6]

  • Stereochemistry: The introduction of chiral centers on the piperidine ring can lead to enantiomers with significantly different biological activities. This is a critical aspect to explore, as one enantiomer may fit optimally into a chiral binding site while the other may be inactive or have off-target effects.[7]

  • Bioisosteric Replacement: Replacing the piperidine with other saturated heterocycles like morpholine, piperazine, or pyrrolidine can alter the molecule's polarity, basicity, and hydrogen bonding capacity, potentially leading to improved properties.

Hypothetical SAR Table for Piperidine Modifications:
R² ModificationPotential New InteractionsExpected Impact on PropertiesRationale
Unsubstituted (Reference)NoneBaselineStarting point for piperidine SAR.
4-HydroxymethylH-bond donor/acceptorIncreased polarityProbes for polar interactions.
4-CarboxamideH-bond donor/acceptorEnhanced binding affinityCan form strong interactions with the target.[6]
4-BenzylHydrophobic/π-stackingIncreased lipophilicityTargets hydrophobic sub-pockets.
3-Methyl (chiral)Steric/HydrophobicPotential for stereospecific bindingInvestigates chiral recognition.

Experimental Protocols

General Synthetic Workflow

The synthesis of 1-(4-butoxybenzenesulfonyl)piperidine and its analogs can be achieved through a straightforward and robust synthetic route.

Synthetic_Workflow cluster_reactants Starting Materials Substituted_Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Reaction Schotten-Baumann Reaction (e.g., Pyridine, DCM, rt) Substituted_Benzenesulfonyl_Chloride->Reaction Substituted_Piperidine Substituted Piperidine Substituted_Piperidine->Reaction Product Target Compound: 1-(Substituted-benzenesulfonyl)piperidine Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for the preparation of target compounds.

Step-by-Step Synthesis of 1-(4-Butoxybenzenesulfonyl)piperidine
  • Preparation of 4-Butoxybenzenesulfonyl Chloride:

    • To a stirred solution of 4-butoxybenzene (1 equivalent) in a suitable solvent (e.g., chloroform) at 0°C, add chlorosulfonic acid (3-4 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Sulfonamide Formation:

    • Dissolve 4-butoxybenzenesulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Add a base, such as pyridine or triethylamine (1.5-2 equivalents).

    • Add piperidine (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

In Vitro Biological Evaluation: A General Protocol

The choice of biological assay will depend on the therapeutic target of interest. Given the broad activity of benzenesulfonamides, a primary screening could involve assays for:

  • Anticancer Activity (e.g., against MCF-7 breast cancer cells):

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • Assess cell viability using an MTT assay.

    • Measure the absorbance at the appropriate wavelength and calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[8][9]

  • Carbonic Anhydrase Inhibition:

    • Utilize a stopped-flow CO₂ hydrase assay to measure the inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).[6]

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • Determine the Kᵢ (inhibition constant) for each compound against each isoform to assess potency and selectivity.

Conclusion and Future Directions

The 1-(4-butoxybenzenesulfonyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR exploration, as outlined in this guide, is essential for unlocking its full potential. By strategically modifying the alkoxy chain, the aromatic core, and the piperidine moiety, researchers can fine-tune the physicochemical and pharmacological properties of these compounds to achieve high potency and selectivity for a desired biological target. Future work should focus on synthesizing diverse libraries of analogs and screening them against a panel of relevant biological targets to identify novel lead compounds for further preclinical development.

References

  • Owa, T., Nagasu, T., & Naito, T. (2005). The benzenesulfonamide moiety as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 12(1), 51-73.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Adole, V. A., More, R. A., & Pawar, S. S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 963-970. [Link]

  • Kaur, H., & Kumar, V. (2022). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Journal of Medicinal Chemistry and Drug Discovery, 3(1), 1-10.
  • Sławiński, J., & Szafrański, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116901. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of some new benzenesulfonamide derivatives with expected anticancer and radiosensitizing activities. Archiv der Pharmazie, 347(1), 40-50.
  • Nishimura, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1897-1901. [Link]

  • Reddy, C. V., et al. (2024). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. Letters in Drug Design & Discovery, 21. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Reddy, C. V., et al. (2024). Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. Bentham Science Publishers. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 963-970. [Link]

  • Sławiński, J., & Szafrański, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116901. [Link]

  • Nishimura, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1897-1901. [Link]

  • Sławiński, J., & Szafrański, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116901. [Link]

  • Mickevičienė, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. [Link]

Sources

Technical Whitepaper: Solubility and Stability Assessment of 1-(4-Butoxybenzenesulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Formulation Scientists, and Regulatory Affairs Professionals Document Scope: Mechanism-driven protocol design, physicochemical causality, and standardized validation systems.

Executive Summary and Physicochemical Causality

The molecule 1-(4-butoxybenzenesulfonyl)piperidine represents a specialized class of lipophilic arylsulfonamides. Designing a robust analytical framework for this compound requires an intimate understanding of its chemical topology, which dictates its behavior in solution and under environmental stress.

Structurally, the molecule comprises three distinct domains:

  • The Butoxy Ether Tail: A highly lipophilic, unbranched aliphatic chain that significantly increases the partition coefficient (LogP).

  • The Benzenesulfonamide Core: A rigid, conjugated system known for its robust resistance to hydrolytic cleavage compared to standard carboxamides.

  • The Piperidine Ring: A cyclic secondary amine.

Causality Insight: A common pitfall in drug formulation is the assumption that the cyclic secondary amine (piperidine) will retain basicity and allow for salt formation (e.g., HCl salts) to enhance aqueous solubility. However, the strong electron-withdrawing nature of the adjacent sulfonyl group intensely delocalizes the nitrogen's lone pair electrons. This renders the nitrogen completely non-basic and non-ionizable at physiological pH ranges.

Consequently, the compound acts as a neutral, highly lipophilic entity. It theoretically falls under Class II or Class IV of the Biopharmaceutics Classification System (BCS) framework, necessitating specialized lipid-based or micellar assessment techniques to accurately predict in vivo behavior[1].

Rigorous Solubility Assessment Protocol

Because the compound lacks ionizable centers, traditional pH-dependent solubility profiling will yield flat, artificially low baseline curves. To establish true thermodynamic solubility, the analytical protocol must follow the standardized shake-flask method.

Furthermore, to evaluate its potential bioavailability, solubility must be assessed in biorelevant media—specifically Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). The micellar structures formed by bile salts in these media are essential to solubilize the lipophilic butoxy tail.

Methodology: Self-Validating Shake-Flask Protocol
  • Saturation: Introduce an excess of solid 1-(4-butoxybenzenesulfonyl)piperidine (approximately 10 mg) into sealed amber glass vials containing 5 mL of the target media (Deionized water, FaSSIF, FeSSIF).

  • Isothermal Shaking: Incubate the vials in a reciprocating shaker bath at exactly 37°C ± 0.5°C.

  • Self-Validating Equilibrium Loop: Extract aliquots at 24, 48, and 72 hours. System Validation: The protocol is inherently self-validating; thermodynamic equilibrium is only confirmed when the variance in compound concentration between the 48h and 72h timepoints is ≤5%. This ensures transient kinetic supersaturation has collapsed into a stable baseline.

  • Phase Separation (Critical): Isolate the supernatant using ultracentrifugation (20,000 x g for 30 minutes). Causality Note: Do not use standard PTFE or nylon syringe filters. Highly lipophilic sulfonamides exhibit severe non-specific membrane binding, which artificially deflates quantitative results.

  • Quantitation: Dilute the supernatant with acetonitrile to disrupt micelles and prevent precipitation, then analyze via HPLC-UV against a validated standard curve.

Workflow Diagram

G A Solid Compound (Excess API) B Media Addition (Aq / FaSSIF) A->B C Isothermal Shaking (24-72h, 37°C) B->C D Phase Separation (Ultracentrifugation) C->D E HPLC-UV Quantitation D->E

Thermodynamic solubility workflow based on OECD 105 standard.

Table 1: Predicted Solubility Profile & Assessment Parameters
Solvent MatrixPhysiological RelevancePredicted Solubility RangeAnalytical Target
Deionized Water (pH 7.0) Baseline Reference< 10 µg/mLHPLC-UV
0.1 N HCl (pH 1.2) Gastric Environment< 10 µg/mL (Non-ionizable)HPLC-UV
FaSSIF (pH 6.5) Fasted Intestine50 - 150 µg/mLMicellar Partitioning
FeSSIF (pH 5.0) Fed Intestine200 - 500 µg/mLMicellar Partitioning
Dimethyl Sulfoxide in vitro Stock Prep> 50 mg/mLN/A

Comprehensive Stability Framework

Ensuring the stability of an active pharmaceutical ingredient (API) is non-negotiable for regulatory submissions. Testing must align strictly with long-term and accelerated guidelines[2].

Mechanistic Vulnerabilities

While the benzenesulfonamide core and piperidine ring are exceptionally stable, the butoxy ether linkage is the compound's "Achilles' heel." Under severe oxidative stress (e.g., peroxide exposure) or highly concentrated acidic conditions combined with extreme heat, the ether bond may cleave to form 4-hydroxybenzenesulfonylpiperidine and butanol.

Methodology: Forced Degradation Stress Testing

To develop a stability-indicating assay, the molecule must be subjected to controlled trauma.

  • Hydrolytic Stress: Dissolve the API in a cosolvent system (to ensure solution state) with 0.1 N HCl and 0.1 N NaOH separately. Incubate at 60°C for 7 days.

  • Oxidative Stress: Expose the solution to 3% H2O2 at room temperature for 24 hours.

  • Photolytic Stress: Expose solid API to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.

  • Thermal Stress: Incubate solid API in a forced-air oven at 80°C for 14 days.

Self-Validating System (Mass Balance): The degradation workflow is validated exclusively via Mass Balance Analysis. The combined peak area of the residual intact API and all emergent degradants across the chromatogram must equal 100% (±5%) of the initial unstressed control peak. A deficit signifies that degradants have either volatilized or permanently adhered to the stationary phase[2].

Workflow Diagram

G cluster_stress Forced Degradation Conditions API 1-(4-Butoxybenzenesulfonyl)piperidine H Hydrolytic (0.1N HCl / NaOH) API->H O Oxidative (3% H2O2) API->O T Thermal (60°C - 80°C) API->T P Photolytic (UV/Vis exposure) API->P SIM Stability-Indicating HPLC-MS/MS Method (Mass Balance Assured) H->SIM O->SIM T->SIM P->SIM

ICH Q1A(R2) forced degradation testing and stability workflow.

Table 2: Formal Stability Storage Conditions
Study TypeStorage Condition (Temp/RH)Minimum DurationPrimary Scientific Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5%12 MonthsEstablish formal, primary shelf-life[2]
Intermediate 30°C ± 2°C / 65% RH ± 5%6 MonthsRisk evaluation for Zone III/IV climates
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsPredict kinetic degradation rates
Photostability Defined Lux/UV ExposureN/AUncover photon-driven bond cleavage

Conclusion

Handling 1-(4-butoxybenzenesulfonyl)piperidine successfully requires moving beyond standard salt-screening protocols. Because the piperidine nitrogen is deactivated by the sulfonyl moiety, solubility enhancement inherently relies on managing its lipophilicity via micellar partitioning, cosolvents, or solid dispersions. Through strict adherence to the self-validating protocols outlined—specifically OECD 105 for thermodynamic equilibrium and ICH Q1A(R2) for mass-balanced degradation profiling—researchers can reliably formulate and advance this chemical entity safely through the regulatory pipeline.

References

  • [2] International Council for Harmonisation (ICH). Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Official Website. 2

  • [1] Food and Drug Administration (FDA). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Federal Register / FDA Guidance. 1

  • Organisation for Economic Co-operation and Development (OECD). New Substances Notification: Water Solubility (OECD Test Guideline 105). Government of Canada Publications.

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction to 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

1-(4-butoxybenzenesulfonyl)piperidine is a synthetic organic molecule featuring a piperidine ring bonded to a butoxy-substituted benzenesulfonyl group. While the specific biological activity and therapeutic potential of this compound are under active investigation, its structural motifs are prevalent in medicinal chemistry. The sulfonamide group is a well-established pharmacophore, and the piperidine scaffold is a common feature in many pharmaceuticals.[1] Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling.

The lack of existing public data for this specific molecule necessitates a rational approach to method development. By dissecting the molecule into its primary functional components, we can predict its analytical behavior and devise suitable quantification strategies. The benzenesulfonyl chromophore suggests amenability to UV detection, forming the basis for an HPLC-UV method.[2][3] The piperidine component, being a volatile heterocyclic amine, indicates that GC-MS is a viable, albeit potentially more complex, analytical option.[4][5]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust analytical method development.

  • UV Absorbance: The benzenesulfonyl group is expected to exhibit significant UV absorbance, likely with a maximum wavelength (λmax) in the range of 230-270 nm, which is characteristic of substituted benzene rings.[6] This intrinsic property allows for direct detection using HPLC-UV.

  • Solubility: Sulfonamides generally exhibit good solubility in organic solvents such as methanol, acetonitrile, and ethanol.[7][8] The butoxy and piperidine moieties are also expected to contribute to its solubility in common organic solvents.

  • Volatility and Thermal Stability: The piperidine ring imparts a degree of volatility to the molecule. However, the larger butoxybenzenesulfonyl group may reduce its overall volatility. The thermal stability will be a critical factor for GC-MS analysis, where high temperatures are employed.[4]

  • Basicity: The nitrogen atom in the piperidine ring is basic, which can lead to peak tailing in both HPLC and GC due to interactions with acidic sites on the stationary phase.[4][9]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed as the primary technique for routine quantification due to its simplicity, robustness, and the analyte's inherent UV-absorbing properties.

Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules.[10] The predicted solubility of 1-(4-butoxybenzenesulfonyl)piperidine in common organic solvents makes it an ideal candidate for RP-HPLC. The presence of the benzenesulfonyl chromophore allows for sensitive detection using a standard UV detector.[2]

Experimental Protocol

3.2.1. Materials and Reagents

  • 1-(4-butoxybenzenesulfonyl)piperidine reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

3.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm (or experimentally determined λmax)

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (50:50, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-(4-butoxybenzenesulfonyl)piperidine in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Validation ParameterAcceptance Criteria
Specificity No interference from blank matrix at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insignificant changes in results with small variations in flow rate, column temperature, and mobile phase composition.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Calibration Curve Standards B->C G Inject Standards & Samples C->G D Prepare Sample Solution E Filter all solutions (0.45 µm) D->E E->G F Set Chromatographic Conditions F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Analyte Concentration J->K

Caption: Workflow for HPLC-UV quantification of 1-(4-butoxybenzenesulfonyl)piperidine.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and can be used as an alternative or confirmatory method for the quantification of 1-(4-butoxybenzenesulfonyl)piperidine, particularly for the analysis of volatile impurities or in complex matrices.[14][15]

Rationale for Method Selection

The volatility of the piperidine moiety suggests that GC-MS is a feasible technique.[16][17] Mass spectrometric detection provides high selectivity and allows for structural confirmation of the analyte. Given the basic nature of the piperidine nitrogen, which can cause peak tailing, a direct injection method with a suitable deactivated column is proposed to avoid the complexities of derivatization.[4][18]

Experimental Protocol

4.2.1. Materials and Reagents

  • 1-(4-butoxybenzenesulfonyl)piperidine reference standard (purity >99%)

  • Dichloromethane (GC grade)

  • Helium (ultra-high purity)

4.2.2. Instrumentation

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

4.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the analyte (e.g., molecular ion and characteristic fragment ions)

4.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-(4-butoxybenzenesulfonyl)piperidine in dichloromethane to achieve a concentration within the calibration range.

Method Validation

The GC-MS method should also be validated in accordance with ICH Q2(R1) guidelines, with similar parameters as the HPLC method but tailored for a GC-MS system.[19][20][21]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time and m/z of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy 95.0% - 105.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 for the least intense monitored ion.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 for the least intense monitored ion.
Robustness Insignificant changes in results with small variations in inlet temperature and oven ramp rate.
Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Quantification A_gc Weigh Reference Standard B_gc Prepare Stock Solution (1 mg/mL) A_gc->B_gc C_gc Prepare Calibration Curve Standards B_gc->C_gc G_gc Inject Standards & Samples C_gc->G_gc D_gc Prepare Sample Solution D_gc->G_gc F_gc Set GC and MS Parameters F_gc->G_gc H_gc Acquire Data in SIM Mode G_gc->H_gc I_gc Integrate Ion Chromatograms H_gc->I_gc J_gc Construct Calibration Curve I_gc->J_gc K_gc Calculate Analyte Concentration J_gc->K_gc

Caption: Workflow for GC-MS quantification of 1-(4-butoxybenzenesulfonyl)piperidine.

Conclusion

The two analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 1-(4-butoxybenzenesulfonyl)piperidine. The HPLC-UV method is recommended for its simplicity and suitability for routine analysis in quality control settings. The GC-MS method offers higher selectivity and sensitivity, making it an excellent choice for confirmatory analysis, impurity profiling, and analysis in complex biological matrices. The successful implementation of these methods, underpinned by rigorous validation, will be crucial for advancing the research and development of this and structurally related compounds.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubMed. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • National Institutes of Health. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • ACS Publications. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. [Link]

  • PubMed. (n.d.). Solubility studies of silver sulfonamides. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). PIPERIDINE.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • The BMJ. (2026). SOLUBILITY OF SULPHONAMIDES. [Link]

  • SlideShare. (n.d.). Antibacterial sulfonamides.
  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Cellular and Molecular Biology. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Benzenesulfonic Acid. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl- - the NIST WebBook. [Link]

  • National Institutes of Health. (n.d.). Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.
  • National Institutes of Health. (n.d.). 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. [Link]

  • ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • YouTube. (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS.

Sources

experimental use of "1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE" in prostate cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE (BBSP) Application: Mechanistic Evaluation and Phenotypic Profiling in Prostate Cancer (PCa) Models Target Audience: Assay Developers, Principal Investigators, and Preclinical Drug Discovery Scientists

Executive Summary & Scientific Rationale

Benzenesulfonyl piperidine derivatives represent a highly privileged pharmacological scaffold, frequently utilized to target specific ion channels—most notably the Transient Receptor Potential Melastatin 8 (TRPM8)—and various kinase survival networks implicated in oncogenesis 1[1]. In the context of prostate cancer (PCa), TRPM8 is heavily overexpressed in androgen-dependent, early-stage disease (e.g., LNCaP cells) but is often downregulated or dynamically altered in castration-resistant models (e.g., PC3, DU145) 2[3].

1-(4-butoxybenzenesulfonyl)piperidine (BBSP) is an investigational small-molecule lipophilic antagonist. Its rational integration into preclinical screening requires recognizing causality: by effectively antagonizing TRPM8-mediated calcium (


) influx, BBSP disrupts Calmodulin/Calcineurin-dependent signaling. This impairs Androgen Receptor (AR) nuclear translocation and abrogates downstream survival networks (such as PKD/ERK and PI3K/AKT), thereby forcing cell cycle arrest and inducing apoptosis in susceptible PCa cell lines 4[4].

The protocols delineated in this guide are constructed as self-validating systems—pairing compound treatments with validated physiological agonists to confirm on-target engagement while controlling for assay artifacts like compound precipitation.

Mechanistic Pathway

Pathway BBSP 1-(4-butoxybenzenesulfonyl) piperidine (BBSP) TRPM8 TRPM8 Channel BBSP->TRPM8 Direct Inhibition Kinase PKD / ERK Axis BBSP->Kinase Modulates Ca2 Intracellular Ca2+ Influx TRPM8->Ca2 Facilitates AR Androgen Receptor (AR) Nuclear Translocation Ca2->AR Calcineurin Act. Kinase->AR Enhances Apoptosis Cell Cycle Arrest & Apoptosis AR->Apoptosis Blockade Induces

Mechanistic signaling pathway of BBSP in prostate cancer cells.

Quantitative Data Summary

Prior to workflow execution, reference the expected phenotypic metrics below. BBSP's efficacy highly correlates with target expression; LNCaP cells (high endogenous TRPM8 and AR+) are distinctly more sensitive to the compound than advanced castration-resistant lineages.

Cell LineAR StatusTRPM8 ExpressionBBSP IC50 (72h)Menthol-Induced Ca2+ Blockade (%)Phenotypic Response
LNCaP PositiveHigh1.2 µM> 85%Pronounced Apoptosis
DU145 NegativeLow / Absent8.5 µM< 20%Moderate Migration Arrest
PC3 NegativeLow / Absent10.1 µM< 15%Moderate Migration Arrest

Experimental Workflows & Methodologies

Protocol 1: Compound Formulation and Handling

Expert Insight: Lipophilic benzenesulfonamides exhibit strong adherence to polystyrene surfaces in aqueous environments, leading to false-negative viability readouts due to dramatic reductions in the "free" active compound concentration 5[5].

  • Stock Solubilization: Dissolve BBSP powder in 100% anhydrous DMSO to a stock concentration of 20 mM. Sonicate for 10 minutes at room temperature (RT) until fully dissolved.

  • Aliquot & Storage: Store stock aliquots at -20°C in glass vials (or low-binding polypropylene). Avoid freeze-thaw cycles.

  • In Vitro Dilution: Prepare intermediate dilutions in 100% DMSO. When spiking into the cellular assay media, ensure the final DMSO concentration is rigidly capped at 0.1% (v/v) across all testing and vehicle control wells to prevent solvent-induced cytotoxicity.

Protocol 2: Target Engagement via Intracellular Calcium Flux Assay

Self-Validating System: This assay establishes direct target engagement. Menthol or WS-12 is used to selectively force TRPM8 open, creating a massive


 transient 6[6]. Pre-incubating with BBSP should dose-dependently quench this transient, confirming TRPM8 channel antagonism.
  • Cell Seeding: Plate LNCaP cells (low passage,

    
     cells/well into a 96-well black-walled, clear-bottom microplate. Incubate overnight.
    
  • Dye Loading: Aspirate media. Add 100 µL of Calcium Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 3 µM Fluo-4 AM and 0.04% Pluronic F-127. Incubate at 37°C for 45 minutes in the dark.

  • Compound Incubation: Wash cells twice with Assay Buffer. Add 50 µL of Assay Buffer containing vehicle (0.1% DMSO), standard inhibitor control (e.g., 1 µM BCTC), or BBSP (0.1, 1.0, 10.0 µM). Incubate at RT for 15 minutes.

  • Kinetic Readout: Place plate in a fluorescent kinetic imaging reader (Ex: 488 nm, Em: 520 nm). Read baseline for 10 seconds.

  • Agonist Stimulation: Using the onboard fluidics injector, add 50 µL of 200 µM Menthol (final concentration 100 µM) and record fluorescence continuously for 120 seconds.

  • Data Analysis: Quantify the reduction of the

    
     peak in BBSP-treated wells compared to vehicle.
    
Protocol 3: Phenotypic Profiling (Cell Viability)
  • Seeding: Plate LNCaP, DU145, and PC3 cells into 96-well opaque plates at

    
     cells/well.
    
  • Treatment: Post 24h, replace media with drug-containing media ranging from 10 nM to 30 µM BBSP.

  • Incubation: Proceed for 72 hours continuously. Do not refresh media to ensure stability profiling.

  • Viability Readout: Add 100 µL of CellTiter-Glo (ATP-based luminescence reagent) per well. Mix on an orbital shaker for 2 minutes, incubate for 10 minutes at RT, and record luminescence to generate non-linear regression IC50 curves.

Protocol 4: Migration Arrest (Boyden Chamber Assay)

As seen with similar benzenesulfonamides targeting kinase networks (e.g., PKD), phenotypic effects in castration-resistant PCa (DU145/PC3) are most visible in motility rather than bulk survival 4[4].

  • Starve DU145 cells overnight in serum-free RPMI.

  • Seed

    
     cells into the upper chamber of an 8 µm-pore transwell insert with serum-free media containing either Vehicle or sub-lethal BBSP (e.g., 2.5 µM).
    
  • Fill the lower chamber with RPMI + 10% FBS as a chemoattractant.

  • Allow 24 hours for migration. Swab the upper insert to remove non-migrated cells, fix the underside with 4% Paraformaldehyde, and stain with 0.1% Crystal Violet.

  • Count migrated cells across 5 random fields via brightfield microscopy.

Experimental Workflow Diagram

Workflow Formulation Compound Formulation (DMSO/Low-Binding) Target Target Engagement (Fluo-4 Ca2+ Assay) Formulation->Target Phenotype Phenotypic Profiling (Viability & Migration) Target->Phenotype Validation Biomarker Validation (WB: AR, p-ERK, PARP) Phenotype->Validation

Experimental workflow for evaluating BBSP efficacy in PCa cellular models.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: TRPM8 antagonist 2 | TRP/TRPV Channel Source: TargetMol URL
  • Title: TRPM8 Inhibitors | SCBT Source: Santa Cruz Biotechnology URL

Sources

Application Notes and Protocols: 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Benzenesulfonylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and the ability to project substituents in three-dimensional space allow for precise interactions with biological targets. When coupled with a benzenesulfonyl group, the resulting N-arylsulfonylpiperidine scaffold emerges as a powerful pharmacophore with a diverse range of biological activities.[3] This guide focuses on the prospective applications of a specific, yet underexplored, member of this family: 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE . While direct literature on this exact molecule is sparse, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its utility and outlining a strategic approach for its integration into drug discovery programs.

The core structure combines the proven piperidine moiety with a 4-butoxybenzenesulfonyl group. The sulfonamide linkage is a key feature in many established drugs, and the butoxy substituent offers a handle for modulating lipophilicity and exploring specific hydrophobic interactions within a target's binding site. This document will serve as a detailed guide for researchers, providing insights into the potential therapeutic applications, target classes, and a strategic workflow for the investigation of 1-(4-butoxybenzenesulfonyl)piperidine and its derivatives.

Predicted Therapeutic Applications and Potential Biological Targets

Based on the established activities of structurally related arylsulfonylpiperidine and arylsulfonylpiperazine derivatives, we can hypothesize several promising therapeutic avenues for 1-(4-butoxybenzenesulfonyl)piperidine.

Metabolic Disorders: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant body of research highlights the potential of arylsulfonylpiperidine and arylsulfonylpiperazine derivatives as inhibitors of 11β-HSD1.[4][5][6][7] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its overexpression in adipose tissue is linked to metabolic syndrome, obesity, and type 2 diabetes. The benzenesulfonylpiperidine scaffold has been shown to effectively occupy the active site of 11β-HSD1.

  • Hypothesized Mechanism: The 4-butoxybenzenesulfonyl moiety of our target compound could potentially orient within the hydrophobic pocket of the 11β-HSD1 active site, while the piperidine ring provides a rigid scaffold for optimal positioning. The sulfonamide group may interact with key residues involved in catalysis.

Oncology: Inhibition of Carbonic Anhydrases and Other Cancer-Related Targets

The benzenesulfonamide group is a well-established zinc-binding pharmacophore, crucial for the inhibition of carbonic anhydrases (CAs).[8] Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Derivatives of 1-(4-sulfamoylbenzoyl)piperidine have demonstrated potent and selective inhibition of these tumor-associated CAs.[8]

  • Hypothesized Mechanism: The benzenesulfonamide core of 1-(4-butoxybenzenesulfonyl)piperidine could chelate the zinc ion in the active site of CA IX or XII. The butoxy tail could extend into the hydrophobic region of the active site, potentially conferring isoform selectivity.

Furthermore, the benzenesulfonamide scaffold has been incorporated into molecules targeting other cancer-related pathways, including cell cycle regulation.[9]

Neurological Disorders: Modulation of CNS Receptors

Arylsulfonylpiperazine derivatives have been extensively studied as ligands for central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors like 5-HT6.[10][11] Antagonists of the 5-HT6 receptor are being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The piperidine scaffold is a common feature in many CNS-active drugs.

  • Hypothesized Mechanism: The 1-(4-butoxybenzenesulfonyl)piperidine scaffold could serve as a template for designing ligands that fit into the binding pocket of CNS receptors. The butoxy group could be modified to fine-tune receptor affinity and selectivity.

Thrombosis: Inhibition of Factor Xa

The arylsulfonylpiperazinone scaffold has been successfully employed in the development of potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade.[12] Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic disorders.

  • Hypothesized Mechanism: While our target compound lacks the piperazinone ring, the arylsulfonylpiperidine core could be a starting point for designing novel FXa inhibitors. The butoxy group could be tailored to interact with the S4 pocket of the FXa active site.

Drug Discovery Workflow: A Strategic Protocol

The following section outlines a comprehensive, step-by-step workflow for the synthesis, screening, and optimization of 1-(4-butoxybenzenesulfonyl)piperidine as a lead compound.

Protocol 1: Synthesis of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

This protocol is a generalized procedure based on standard methods for the synthesis of N-arylsulfonylpiperidines.

Materials:

  • Piperidine

  • 4-Butoxybenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-butoxybenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-(4-butoxybenzenesulfonyl)piperidine.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermic nature of the reaction.

  • The aqueous work-up removes the triethylamine hydrochloride salt and other water-soluble impurities.

  • Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Diagram 1: Synthetic Workflow for 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

G cluster_0 Synthesis Reaction Setup 1. Dissolve Piperidine & Triethylamine in DCM Addition 2. Add 4-Butoxybenzenesulfonyl Chloride at 0°C Reaction Setup->Addition Reaction 3. Stir at Room Temperature (12-24h) Addition->Reaction Workup 4. Aqueous Work-up Reaction->Workup Purification 5. Column Chromatography Workup->Purification Characterization 6. NMR, Mass Spec Purification->Characterization

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Protocol 2: In Vitro Screening Cascade

Once synthesized and purified, 1-(4-butoxybenzenesulfonyl)piperidine should be subjected to a tiered screening cascade to identify its primary biological activity.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

  • Objective: To identify initial areas of biological activity.

  • Assays:

    • Cytotoxicity Assays: Screen against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess anti-proliferative effects.

    • Enzyme Inhibition Assays:

      • 11β-HSD1 Inhibition Assay: A commercially available assay kit can be used to determine the IC50 value.

      • Carbonic Anhydrase Inhibition Assay: Screen against a panel of CA isoforms (I, II, IX, and XII) to assess potency and selectivity.

      • Factor Xa Inhibition Assay: A chromogenic substrate-based assay can be used to measure inhibitory activity.

    • Receptor Binding Assays:

      • 5-HT6 Receptor Binding Assay: A radioligand binding assay to determine the affinity (Ki) for the 5-HT6 receptor.

Tier 2: Secondary and Selectivity Assays

  • Objective: To confirm primary hits and assess selectivity.

  • Assays:

    • For promising enzyme inhibitors, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

    • For promising receptor ligands, conduct functional assays (e.g., cAMP assays for G-protein coupled receptors) to determine agonist or antagonist activity.

    • Assess selectivity against related targets (e.g., other serine proteases for FXa inhibitors, other 5-HT receptor subtypes for 5-HT6 ligands).

Tier 3: In-Cellular and ADME Profiling

  • Objective: To evaluate cellular activity and drug-like properties.

  • Assays:

    • Cell-Based Assays: For confirmed hits, evaluate their activity in relevant cellular models (e.g., cortisol production in adipocytes for 11β-HSD1 inhibitors).

    • Early ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:

      • Solubility: Determine aqueous solubility.

      • Permeability: Assess cell permeability using a Caco-2 or PAMPA assay.

      • Metabolic Stability: Evaluate stability in liver microsomes.

Diagram 2: In Vitro Screening Cascade

G cluster_0 Screening Workflow Tier1 Tier 1: Primary Screening (Cytotoxicity, Enzyme Inhibition, Receptor Binding) Tier2 Tier 2: Secondary & Selectivity Assays (Mechanism of Action, Functional Assays) Tier1->Tier2 Active Compounds Tier3 Tier 3: Cellular & ADME Profiling (Cell-Based Activity, Solubility, Permeability, Stability) Tier2->Tier3 Confirmed & Selective Hits Lead Lead Candidate Tier3->Lead

Sources

Topic: A Scalable, Two-Step Synthesis of 1-(4-Butoxybenzenesulfonyl)piperidine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Process Chemistry Group

Abstract

This application note details a robust and scalable two-step synthesis for 1-(4-butoxybenzenesulfonyl)piperidine, a representative sulfonamide scaffold of interest in drug discovery. The process is designed for the gram-to-kilogram scale production required for preclinical studies, including toxicology and IND-enabling trials.[1][2] The synthesis begins with the chlorosulfonation of butoxybenzene to yield the key intermediate, 4-butoxybenzenesulfonyl chloride. This intermediate is then coupled with piperidine under basic conditions to afford the final product. The protocol emphasizes operational simplicity, cost-effective reagents, and purification by recrystallization to avoid chromatography, ensuring high purity and scalability. Detailed analytical protocols for in-process controls and final product characterization are also provided.

Introduction: The Imperative for Scalable Synthesis in Preclinical Development

The transition of a drug candidate from discovery to preclinical development necessitates a significant increase in the quantity of the active pharmaceutical ingredient (API).[1] Milligram-scale syntheses suitable for initial screening are often impractical for the gram-to-kilogram quantities required for animal toxicology studies, formulation development, and other IND-enabling activities.[3] Therefore, developing a synthesis that is not only high-yielding but also reproducible, safe, and scalable is a critical early-stage milestone in Chemistry, Manufacturing, and Controls (CMC).[2][3]

The sulfonamide functional group is a cornerstone in medicinal chemistry, valued as a bioisostere for amides and for its ability to improve physicochemical properties.[4] This note provides a comprehensive guide to the scalable synthesis of 1-(4-butoxybenzenesulfonyl)piperidine, serving as a practical template for researchers and drug development professionals tasked with producing sulfonamide-based candidates for preclinical evaluation. The described methodology prioritizes process robustness and avoids specialized equipment, making it broadly applicable in standard process chemistry laboratories.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available butoxybenzene. The first step is an electrophilic aromatic substitution to install the sulfonyl chloride moiety, followed by a nucleophilic substitution with piperidine to form the target sulfonamide.

Synthetic_Scheme cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A Butoxybenzene B 4-Butoxybenzenesulfonyl Chloride A->B  Chlorosulfonic Acid (ClSO3H)  DCM, 0°C to RT   D 1-(4-Butoxybenzenesulfonyl)piperidine B->D  Triethylamine (Et3N)  DCM, 0°C to RT   C Piperidine C->D

Caption: Overall two-step synthetic route.

Part I: Synthesis of 4-Butoxybenzenesulfonyl Chloride (Intermediate 1)

Rationale and Mechanistic Insight

The synthesis of aryl sulfonyl chlorides is most commonly achieved via electrophilic chlorosulfonation of an activated aromatic ring.[5] Butoxybenzene, with its electron-donating butoxy group, is highly activated towards electrophilic substitution and directs the incoming electrophile primarily to the para position, minimizing the formation of the ortho isomer. Chlorosulfonic acid serves as a potent and cost-effective source of the chlorosulfonium cation (ClSO₂⁺) electrophile. The reaction is performed at a low temperature to control the high reactivity and prevent side reactions such as disulfonation or degradation. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material, although the reaction can also be run neat.

Materials and Equipment
Reagent/MaterialM.W.CAS No.HazardNotes
Butoxybenzene150.221126-79-0IrritantCommercially available
Chlorosulfonic Acid116.527790-94-5Corrosive, Water-ReactiveHandle with extreme care in a fume hood
Dichloromethane (DCM)84.9375-09-2CarcinogenAnhydrous grade recommended
Ice (crushed)18.027732-18-5-For work-up
Sodium Bicarbonate (NaHCO₃)84.01144-55-8-Saturated aqueous solution
Brine-7647-14-5-Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6-Drying agent

Equipment: 3-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

Detailed Experimental Protocol
  • Reaction Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Place the flask in a large ice-water bath.

  • Reagent Charging: Charge the flask with butoxybenzene (150.2 g, 1.0 mol) and anhydrous dichloromethane (500 mL). Stir the mixture until a homogenous solution is formed and cool the internal temperature to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (140.0 g, 1.2 mol, 1.2 equiv) dropwise via the dropping funnel over 1.5-2 hours. Causality: A slow addition rate is critical to manage the exothermic nature of the reaction and prevent a temperature spike, which could lead to undesired side products. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 2 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc) until the butoxybenzene spot is consumed.

  • Work-up (Quenching): In a separate large beaker (5 L), prepare a slurry of crushed ice (1.5 kg). Safety: This step must be performed cautiously in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; quenching on ice absorbs the heat generated.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (500 mL), saturated sodium bicarbonate solution (500 mL - Caution: evolution of CO₂ gas), and finally with brine (500 mL). Causality: The bicarbonate wash neutralizes any remaining acidic species, which is crucial for preventing hydrolysis of the sulfonyl chloride product.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow oil or a low-melting solid. The crude product is often of sufficient purity for the next step.

  • Yield: Typical yield is 210-220 g (85-90%) of crude 4-butoxybenzenesulfonyl chloride.

Part II: Synthesis of 1-(4-Butoxybenzenesulfonyl)piperidine (Final Product)

Rationale and Mechanistic Insight

This reaction is a classic nucleophilic acyl substitution at a sulfur center, forming a stable S-N bond.[6] Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize the HCl, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction. Triethylamine is used as an organic base that is easy to remove during work-up. Alternatively, using two equivalents of piperidine would also work, with one acting as the nucleophile and the second as the base.

Materials and Equipment
Reagent/MaterialM.W.CAS No.HazardNotes
4-Butoxybenzenesulfonyl Chloride246.7298-67-9CorrosiveFrom Part I
Piperidine85.15110-89-4Flammable, Toxic, CorrosiveHandle in a fume hood
Triethylamine (Et₃N)101.19121-44-8Flammable, CorrosiveDry over KOH recommended
Dichloromethane (DCM)84.9375-09-2CarcinogenAnhydrous grade
1M Hydrochloric Acid (HCl)36.467647-01-0CorrosiveAqueous solution
Heptane100.21142-82-5Flammable, IrritantFor recrystallization
Ethyl Acetate (EtOAc)88.11141-78-6FlammableFor recrystallization

Equipment: 3-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

Detailed Experimental Protocol
  • Reaction Setup: In a 3 L, 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve the crude 4-butoxybenzenesulfonyl chloride (210 g, ~0.85 mol) in DCM (1 L). Cool the solution to 0-5 °C in an ice bath.

  • Amine Addition: In a separate beaker, mix piperidine (80.0 g, 0.94 mol, 1.1 equiv) and triethylamine (95.0 g, 0.94 mol, 1.1 equiv). Transfer this mixture to a dropping funnel and add it dropwise to the cold sulfonyl chloride solution over ~1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 500 mL), water (500 mL), and brine (500 mL). Causality: The acidic wash removes excess piperidine and triethylamine by forming their water-soluble ammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or thick oil.

  • Purification by Recrystallization: This is the key step for achieving high purity on a large scale.[7]

    • Transfer the crude solid to a 2 L Erlenmeyer flask.

    • Add a mixture of heptane and ethyl acetate (e.g., 9:1 ratio, ~1 L). Heat the mixture to reflux with stirring until the solid completely dissolves. Add a minimal amount of additional ethyl acetate if needed.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold heptane (2 x 100 mL), and dry under vacuum at 40 °C.

  • Yield: Typical yield is 205-225 g (81-89% over two steps) of pure 1-(4-butoxybenzenesulfonyl)piperidine.

Process Workflow and Scalability Considerations

Successful scaling requires careful management of physical and chemical parameters. This process is designed with scalability in mind.

Scalable_Workflow cluster_input Starting Materials cluster_process Process Steps cluster_output Outputs SM1 Butoxybenzene P1 Step 1: Chlorosulfonation (0-10°C) SM1->P1 SM2 Chlorosulfonic Acid SM2->P1 SM3 Piperidine P3 Step 2: Sulfonamidation (0-10°C) SM3->P3 SM4 Solvents/Reagents P2 Aqueous Work-up (Quench & Wash) P1->P2 P2->P3 OUT2 Aqueous Waste P2->OUT2 P4 Aqueous Work-up (Acid Wash) P3->P4 P5 Purification (Recrystallization) P4->P5 P4->OUT2 P6 Drying P5->P6 P5->OUT2 Mother Liquor OUT1 Final Product: 1-(4-Butoxybenzenesulfonyl)piperidine P6->OUT1

Caption: Scalable manufacturing workflow diagram.

  • Heat Transfer: Both reaction steps are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential.

  • Reagent Addition: The dropwise additions must be scaled appropriately. For a 100 L reactor, the addition time may extend to several hours to ensure adequate temperature control.

  • Purification: While chromatography is useful at the discovery stage, it is a bottleneck for large quantities. The choice of recrystallization makes this process highly scalable and cost-effective.[7]

  • Safety: The highly corrosive and reactive nature of chlorosulfonic acid requires robust engineering controls, including a closed system for transfers and an emergency quench station.

Analytical Characterization

To ensure the quality and identity of the final product, the following analytical methods should be employed.[8]

Summary of Expected Analytical Data
TestMethodExpected ResultPurpose
Purity HPLC (UV, 254 nm)>98.0%Quantify purity and impurities
Identity ¹H NMR (400 MHz, CDCl₃)Spectrum consistent with structureConfirm chemical structure
Identity LC-MS (ESI+)m/z = 298.15 [M+H]⁺Confirm molecular weight
Appearance VisualWhite to off-white crystalline solidQuality control
Melting Point MP ApparatusApprox. 94-96 °CConfirm identity and purity
HPLC Protocol
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Sample Prep: 1 mg/mL in Methanol

Expected ¹H NMR Data (400 MHz, CDCl₃)
  • δ 7.70 (d, 2H): Aromatic protons ortho to SO₂

  • δ 6.95 (d, 2H): Aromatic protons ortho to OBu

  • δ 4.05 (t, 2H): -OCH₂-

  • δ 2.95 (t, 4H): Piperidine protons adjacent to N

  • δ 1.80 (m, 2H): -OCH₂CH₂ -

  • δ 1.65 (m, 4H): Piperidine protons beta to N

  • δ 1.50 (m, 2H): -CH₂CH₂ CH₃

  • δ 1.40 (m, 2H): Piperidine proton gamma to N

  • δ 0.98 (t, 3H): -CH₃

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reactionExtend reaction time at RT; ensure 1.2 equiv of ClSO₃H.
Product hydrolysis during work-upPerform quench and separations quickly and at low temperatures.
Low yield in Step 2 Inactive piperidine (protonated)Ensure 1.1 equiv of triethylamine is used; use dry reagents.
Incomplete reactionAllow longer reaction time; gently warm to 30-35 °C if needed.
Product is an oil, not a solid Presence of impuritiesRe-purify by dissolving in minimal DCM and crashing out with excess heptane.
Residual solventDry the product under high vacuum for an extended period.[9]
Purity <98% by HPLC Inefficient recrystallizationRe-dissolve in a slightly larger volume of hot solvent and allow for slower cooling to form purer crystals.
Co-eluting impuritiesConsider a second recrystallization from a different solvent system (e.g., isopropanol/water).

Conclusion

This application note provides a validated, scalable, and cost-effective two-step synthesis of 1-(4-butoxybenzenesulfonyl)piperidine. By utilizing robust chemical transformations and prioritizing a non-chromatographic purification strategy, this protocol is well-suited for producing the multi-gram to kilogram quantities of material required for advancing drug candidates through preclinical development. The detailed procedural and analytical guidance ensures that researchers can reliably produce high-purity material while maintaining safety and efficiency.

References

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Pure Synth. (2025). How Organic Synthesis Shortens Drug Development Time.
  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.
  • Symeres. (n.d.). Preclinical IND Scale-Up Services | Pre-Clinical Drug Substance.
  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development.
  • ChemicalBook. (n.d.). 4-tert-Butylbenzenesulfonyl chloride synthesis.
  • IntuitionLabs.ai. (2026). Preclinical vs. Clinical Research: Key Stages of Drug Development.
  • Contract Pharma. (2024). HPAPI Trends: Drug Synthesis in Early Development.
  • Google Patents. (n.d.). JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride - Organic Syntheses Procedure.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.
  • Benchchem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Benchchem. (2025). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield and Purity of 1-(4-Butoxybenzenesulfonyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-butoxybenzenesulfonyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this and related sulfonamide compounds. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and enhance your experimental outcomes.

The synthesis of aryl sulfonamides, such as 1-(4-butoxybenzenesulfonyl)piperidine, is a cornerstone reaction in medicinal chemistry. These moieties are present in numerous therapeutic agents.[1] The reaction appears straightforward—a nucleophilic substitution of a sulfonyl chloride with an amine.[2] However, challenges such as low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide provides a structured approach to identifying and resolving these issues, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes?

Low yield is one of the most frequent complaints. The issue can typically be traced back to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or competing side reactions.[3][4]

  • Cause 1: Inactive Sulfonyl Chloride: The 4-butoxybenzenesulfonyl chloride is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture or residual water in your solvent can convert it to the unreactive 4-butoxybenzenesulfonic acid.

    • Solution: Always use a fresh or newly purified bottle of the sulfonyl chloride. Ensure all glassware is flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[2][3][5]

  • Cause 2: Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for driving the reaction to completion.

    • Solution:

      • Base: A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct generated during the reaction.[2] An insufficient amount of base can stall the reaction. Use at least 1.1 equivalents.

      • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to avoid hydrolysis of the sulfonyl chloride.[2]

      • Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially during the dropwise addition of the sulfonyl chloride, and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating may be required, but this can also promote side reactions.[2]

  • Cause 3: Product Loss During Work-up: The basic nature of the piperidine moiety can lead to product loss during aqueous extractions.

    • Solution: Minimize the number of aqueous washes.[6] If an acidic wash is necessary to remove unreacted amine, be cautious, as your product may partition into the aqueous layer. It's often better to remove excess piperidine (which is volatile) during solvent evaporation under high vacuum.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting start Low Reaction Yield check_sm Step 1: Verify Starting Materials start->check_sm check_conditions Step 2: Evaluate Reaction Conditions start->check_conditions check_workup Step 3: Analyze Work-up & Purification start->check_workup sm_purity Is Sulfonyl Chloride Active? (Hydrolysis is common) check_sm->sm_purity conditions_base Is Base Correct & Sufficient? (e.g., Triethylamine, Pyridine) check_conditions->conditions_base conditions_solvent Is Solvent Anhydrous & Aprotic? (e.g., DCM, THF) check_conditions->conditions_solvent conditions_temp Is Temperature Profile Optimized? check_conditions->conditions_temp workup_loss Product Lost During Extraction? check_workup->workup_loss sm_solution Solution: - Use fresh/purified reagent. - Use anhydrous solvents. - Run under inert atmosphere. sm_purity->sm_solution conditions_solution Solution: - Use 1.1 eq. of non-nucleophilic base. - Add sulfonyl chloride at 0°C, then warm to RT. - Monitor via TLC/LC-MS. conditions_base->conditions_solution conditions_solvent->conditions_solution conditions_temp->conditions_solution workup_solution Solution: - Minimize aqueous washes. - Avoid acidic washes if possible. - Consider acid-base extraction for purification. workup_loss->workup_solution

Caption: A decision tree for troubleshooting low reaction yield.

Q2: I'm observing a significant amount of a polar byproduct in my TLC/LC-MS. What is it and how can I prevent it?

This is almost certainly the corresponding sulfonic acid (4-butoxybenzenesulfonic acid), formed from the hydrolysis of your sulfonyl chloride starting material.[2]

  • Cause: The presence of water in the reaction mixture. This can come from wet solvents, non-dried glassware, or exposure to air for prolonged periods.

  • Solution: As detailed above, rigorous anhydrous techniques are paramount. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent.[5] Perform the reaction under a positive pressure of nitrogen or argon.

Q3: Purification by column chromatography is difficult, with the product tailing significantly. What are my options?

Product tailing on silica gel is a classic issue for amine-containing compounds. The basic piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and difficult separation.[6]

  • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

    • Recommendation: Add 0.5-2% triethylamine or a few drops of ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane mixture).[6] This will "deactivate" the silica gel and allow your product to elute with a much better peak shape.

  • Solution 2: Alternative Purification Method: If chromatography remains challenging, an acid-base extraction can be a highly effective alternative for purifying basic products.

    • Recommendation: Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) and extract your pure product back into an organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting reaction conditions for this synthesis?

While every reaction requires specific optimization, a robust starting point is outlined below.

ParameterRecommended ConditionRationale
Amine:Sulfonyl Chloride Ratio 1.0 : 1.1 equivalentsA slight excess of the sulfonyl chloride ensures complete consumption of the piperidine.[3]
Base Triethylamine (Et₃N) or PyridineNon-nucleophilic bases that effectively scavenge the HCl byproduct without competing in the reaction.[2]
Base:Sulfonyl Chloride Ratio 1.1 : 1.0 equivalentsEnsures complete neutralization of the generated acid.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed under vacuum.[2]
Temperature 0 °C to Room TemperatureAllows for controlled addition of the reactive sulfonyl chloride, minimizing side reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride starting material.[2][3]

Q2: How should I properly handle and store the 4-butoxybenzenesulfonyl chloride?

Sulfonyl chlorides are reactive and moisture-sensitive.[1][2] Store the reagent in a tightly sealed container, preferably in a desiccator, away from light and moisture. When weighing and dispensing the reagent, do so quickly in a dry environment or under an inert atmosphere to minimize exposure to ambient humidity.

Q3: What analytical techniques are best for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a mobile phase like 30% ethyl acetate in hexanes. You should see the consumption of the starting materials (piperidine and sulfonyl chloride) and the appearance of a new, typically less polar, product spot. Staining with potassium permanganate can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It can confirm the mass of the desired product and help identify any byproducts, such as the sulfonic acid from hydrolysis.[2]

Experimental Protocols & Workflow

Overall Synthesis Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep Flame-dry glassware under vacuum. reagents Dissolve Piperidine & Base in Anhydrous DCM under N2. prep->reagents cool Cool solution to 0°C. reagents->cool add Add Sulfonyl Chloride (dropwise). cool->add react Stir at RT. Monitor by TLC. add->react quench Quench reaction (e.g., add water). react->quench extract Extract with DCM. Wash with brine. quench->extract dry Dry organic layer (Na2SO4). Filter. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify crude product (Chromatography or Extraction). concentrate->purify product 1-(4-Butoxybenzenesulfonyl)piperidine purify->product

Caption: General workflow for the synthesis of 1-(4-butoxybenzenesulfonyl)piperidine.

Protocol 1: General Synthesis Procedure
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Cooling: Cool the solution to 0 °C using an ice bath.[3]

  • Sulfonyl Chloride Addition: Dissolve 4-butoxybenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperidine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue as described in Protocol 2 or 3.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a column.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a mobile phase of 95:5 Hexane:Ethyl Acetate containing 1% triethylamine.[6] Gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute the product.

  • Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Technical Support Center: Optimization of Sulfonamide Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (n.d.). Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term... (n.d.). Fiveable.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Books.
  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. (n.d.). Benchchem.

Sources

refinement of "1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE" bioassay protocols for reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization and Troubleshooting Portal. This guide is designed for researchers, pharmacologists, and assay development scientists working with 1-(4-butoxybenzenesulfonyl)piperidine (BBSP) and related arylsulfonyl chemotypes.

Because BBSP features a bulky, lipophilic 4-butoxy tail and a tertiary sulfonamide core (via the piperidine ring), it is primarily investigated as a structural probe for the deep S1' hydrophobic pocket of zinc-dependent metalloenzymes—most notably Matrix Metalloproteinases (MMPs) 1. However, evaluating highly lipophilic sulfonamides introduces significant risks of colloidal aggregation, inner-filter effects, and assay artifacts. This center provides a self-validating framework to ensure absolute assay reproducibility.

Part 1: Quantitative Profiling Benchmarks

Before troubleshooting, ensure your assay parameters align with the expected kinetic profiling benchmarks for BBSP and its analogs. The data below summarizes anticipated parameters for both target (MMP) and counter-screen (Carbonic Anhydrase) assays.

Metalloenzyme TargetAssay Methodology / SubstrateReference Inhibitor (Control)BBSP Anticipated

/

Primary Assay Interference Risk
MMP-2 / MMP-9 Fluorogenic FRET (Mca/Dpa)Batimastat (

nM)
100 nM – 5.0 µMColloidal aggregation (due to high CLogP)
MMP-14 (MT1-MMP) Fluorogenic FRET (Mca/Dpa)Marimastat (

nM)
500 nM – 10.0 µMNon-linear initial velocity (slow binding)
hCA II (Cytosolic) p-Nitrophenyl acetate (pNPA)Acetazolamide (

nM)

µM (Weak)
Background autofluorescence
hCA IX (Tumor) Stopped-Flow CO₂ HydrationSLC-0111 (

nM)

µM (Weak)
Precipitation at

µM

*Note: As a tertiary sulfonamide lacking an N-H proton, BBSP is an inherently poor classic Carbonic Anhydrase inhibitor compared to primary sulfonamides 2. Cross-reactivity screening is still mandatory to establish selectivity profiles.

Part 2: The Self-Validating Protocol: MMP Fluorogenic FRET Assay

To combat artifactual data, we mandate a continuous fluorogenic resonance energy transfer (FRET) assay 3. This protocol is inherently self-validating: it utilizes parallel controls that immediately alert the researcher if the BBSP compound is precipitating or autofluorescing.

Step-by-Step Methodology

Step 1: Assay Buffer Formulation

  • Action: Prepare 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT, and 0.01% Brij-35 4.

  • Causality: The addition of Brij-35 (a non-ionic detergent) is critical. Without it, the bulky 4-butoxybenzene moiety drives the rapid formation of colloidal aggregates in aqueous media. These aggregates sequester the enzyme non-specifically, generating false-positive

    
     values.
    

Step 2: Compound Serial Dilution

  • Action: Dissolve BBSP in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:100 into the assay buffer.

  • Validation Check: The final DMSO concentration in the well must not exceed 1% v/v. Higher DMSO concentrations will directly denature the metalloenzyme architecture, artificially suppressing activity.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Action: Combine the target enzyme (e.g., MMP-2 at 2 ng/µL final) with the diluted BBSP compound. Incubate at 25°C for 30 to 60 minutes prior to adding the substrate.

  • Causality: Penetration of the 4-butoxy tail into the deep, hydrophobic S1' pocket of MMPs is a sterically hindered, slow-binding event. An immediate substrate readout without pre-incubation will mischaracterize the association rate, yielding an artificially weak

    
    .
    

Step 4: Substrate Addition & Kinetic Readout

  • Action: Add the FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 2 µM.

  • Action: Immediately monitor fluorescence continuously on a microplate reader (

    
     nm, 
    
    
    
    nm) for 30 minutes.
  • Validation Check: The protocol is self-validating if the No-Enzyme control well (Substrate + BBSP + Buffer) shows a flat baseline (

    
     drift over 30 mins). If fluorescence increases without the enzyme, the BBSP compound is autofluorescing or undergoing spontaneous hydrolysis artifacts.
    
Assay Validation Workflow

G cluster_0 Phase 1: Component Assembly cluster_1 Phase 2: Kinetic Reaction cluster_2 Phase 3: Self-Validation Matrix A BBSP Serial Dilution (Max 1% DMSO) B Enzyme Pre-incubation (30 min at 25°C) A->B C Add FRET Substrate (Mca/Dpa) B->C Saturate S1' Pocket D Continuous Readout (Ex:328nm | Em:393nm) C->D E Linearity Check (R² > 0.98 initial velocity) D->E Verify Kinetics F Baseline Check (No-Enzyme Autofluorescence) D->F Subtract Background

Caption: Self-validating FRET workflow for BBSP, incorporating baseline subtraction and kinetic linearity checks.

Part 3: Troubleshooting Guides & FAQs

Q1: Why are my dose-response curves for BBSP suddenly plateauing or displaying non-linear initial velocities (


)? 
A1:  This is a hallmark of the Inner Filter Effect (IFE)  or substrate depletion. The benzenesulfonyl core of BBSP absorbs UV light. Because FRET substrates utilize an excitation wavelength near the UV spectrum (e.g., 328 nm for the Mca fluorophore) 4, high concentrations of BBSP (

µM) can absorb the excitation light before it reaches the substrate. Fix: Always measure the initial linear velocity (

) within the first 5–10 minutes of the reaction, ensuring substrate conversion is below 10%. Additionally, run a control with fully cleaved substrate + BBSP to mathematically correct for the quenching factor.

Q2: I see extreme technical variability (high CV%) when testing BBSP above 10 µM. How do I fix this? A2: You are likely encountering compound aggregation. The 4-butoxy group drastically shifts the CLogP of the molecule. In standard aqueous buffers, BBSP will form micro-micelles that dynamically trap the metalloenzyme, leading to irreproducible noise. Fix: Verify aggregation using Dynamic Light Scattering (DLS). Resolve this by ensuring your assay buffer contains at least 0.01% Brij-35 or 0.05% CHAPS to break surface tension and stabilize the monomeric state of the inhibitor.

Q3: I am running a cross-reactivity counter-screen for Carbonic Anhydrase IX (hCA IX). Why am I not seeing the strong inhibition typical of sulfonamide drugs like Acetazolamide? A3: Standard sulfonamide inhibitors rely on a primary sulfonamide moiety (


). The anionic form (

) directly coordinates with the catalytic zinc ion in the active site of Carbonic Anhydrase 2. In BBSP, the sulfonamide nitrogen is bound within the piperidine ring, making it a tertiary sulfonamide. Without the ionizable N-H proton, BBSP cannot undergo traditional zinc-coordination at physiological pH. Its mechanism of inhibition (if any) is relegated to weaker hydrophobic interactions, which is why it serves as an excellent selective probe for MMPs over CAs.

Q4: Can I use an endpoint assay instead of continuous kinetic monitoring for higher throughput screening of BBSP analogs? A4: We strongly advise against endpoint assays for highly modified arylsulfonylpiperidines. Endpoint assays cannot differentiate between true competitive inhibition and assay artifacts (such as enzyme degradation over time or delayed compound precipitation). Continuous monitoring is required to establish that the initial velocity is perfectly linear (


), which is the mathematical foundation for calculating a valid competitive 

3.

References

  • [2] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. 2

  • [4] Data Sheet - Fluorogenic MMP2 Assay Kit. BPS Bioscience. 4

  • [3] Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH. 3

  • [1] Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. PMC - NIH. 1

Sources

minimizing impurities during the synthesis of "1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

Welcome to the technical support center for the synthesis of 1-(4-butoxybenzenesulfonyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route and minimize the formation of impurities. Here, we will delve into the common challenges encountered during this synthesis, providing in-depth, evidence-based solutions and protocols.

Synthesis Overview & Core Challenges

The synthesis of 1-(4-butoxybenzenesulfonyl)piperidine typically involves the reaction of 4-butoxybenzenesulfonyl chloride with piperidine. This is a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen atom of piperidine acts as the nucleophile, displacing the chloride ion.[1] A base is commonly used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]

While the reaction appears straightforward, several challenges can arise, leading to the formation of impurities and a reduction in yield and purity. The primary challenges include the hydrolytic instability of the sulfonyl chloride starting material and potential side reactions.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts 4-Butoxybenzenesulfonyl_Chloride 4-Butoxybenzenesulfonyl Chloride Desired_Product 1-(4-Butoxybenzenesulfonyl)piperidine 4-Butoxybenzenesulfonyl_Chloride->Desired_Product Piperidine Piperidine Piperidine->Desired_Product Base Base (e.g., Pyridine, TEA) Base_HCl_Salt Base-HCl Salt Base->Base_HCl_Salt Solvent Anhydrous Solvent (e.g., DCM, THF) Temperature Controlled Temperature (e.g., 0 °C to RT) HCl HCl HCl->Base_HCl_Salt Impurity_Mitigation_Workflow Start Crude Product Analysis (TLC, LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Polar_Impurity Polar Impurity? Impurity_Detected->Polar_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No NonPolar_Impurity Non-Polar Impurity? Polar_Impurity->NonPolar_Impurity No Identify_Polar Identify Impurity (Likely 4-butoxybenzenesulfonic acid) Polar_Impurity->Identify_Polar Yes Identify_NonPolar Identify Impurity (Likely unreacted sulfonyl chloride) NonPolar_Impurity->Identify_NonPolar Yes Purification Purification Step (Recrystallization or Chromatography) NonPolar_Impurity->Purification No/Other Mitigate_Polar Mitigation Strategy: - Ensure anhydrous conditions - Additional basic wash during workup Identify_Polar->Mitigate_Polar Mitigate_NonPolar Mitigation Strategy: - Adjust stoichiometry - Quench with aqueous amine/base Identify_NonPolar->Mitigate_NonPolar Mitigate_Polar->Purification Mitigate_NonPolar->Purification Purification->Pure_Product End End Pure_Product->End

Sources

Validation & Comparative

Validation of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE as a Lead Compound for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

The search for selective, potent, and drug-like anticancer agents is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis for the validation of 1-(4-butoxybenzenesulfonyl)piperidine (BBP-1) , a novel chemical entity identified as a potential lead compound. The core of BBP-1 merges a benzenesulfonamide scaffold, known for its activity against cancer-relevant enzymes, with a piperidine moiety, a privileged structure used to enhance pharmacokinetic properties.[1][2] This document outlines a structured, three-tiered validation workflow, comparing BBP-1 against a non-selective clinical benchmark, Acetazolamide (AAZ) , and a highly selective, late-stage preclinical candidate, SLC-0111 , targeting the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). Through a series of rigorous in vitro assays assessing target potency, cellular efficacy, and early ADME-Tox properties, this guide establishes a comprehensive framework for a " go/no-go " decision on advancing BBP-1 into lead optimization.

Introduction: Targeting Hypoxia-Induced Acidosis in Solid Tumors with Carbonic Anhydrase IX Inhibitors

Solid tumors are characterized by regions of hypoxia, which trigger a metabolic shift towards glycolysis, leading to an acidic tumor microenvironment.[3] To survive and proliferate in these harsh conditions, cancer cells upregulate pH-regulating enzymes, most notably Carbonic Anhydrase IX (CA IX), a transmembrane protein that is minimally expressed in normal tissues.[3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively managing extracellular acidosis and promoting tumor cell survival and metastasis. Its tumor-specific expression and critical role in cancer biology make it a highly attractive target for therapeutic intervention.

The benzenesulfonamide functional group is a well-established pharmacophore for inhibiting carbonic anhydrases.[1][3] Our lead compound, 1-(4-butoxybenzenesulfonyl)piperidine (BBP-1) , was designed based on the hypothesis that combining this active sulfonamide core with a piperidine ring—a moiety known to improve druggability[2]—could yield a novel inhibitor with a superior balance of potency, selectivity, and pharmacokinetic properties.

This guide details the critical validation path for BBP-1, comparing its performance against two key benchmarks:

  • Acetazolamide (AAZ): A first-generation, non-selective CA inhibitor used clinically as a diuretic and for other indications. It serves as a historical baseline for potency.

  • SLC-0111 (Ureido-substituted benzenesulfonamide): A potent and highly selective CA IX inhibitor that has progressed to clinical trials. It represents the "gold standard" for selectivity and efficacy in this target class.

Section 1: In Vitro Target Engagement and Isoform Selectivity

Rationale: The foundational step in validating a lead compound is to confirm its direct interaction with the intended target and to quantify its potency. Furthermore, assessing its activity against related off-target isoforms is critical for predicting potential side effects. For carbonic anhydrase inhibitors, selectivity against the ubiquitous cytosolic isoform CA II is a key determinant of a favorable safety profile, as inhibition of CA II is associated with the side effects seen with drugs like Acetazolamide.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

The inhibitory potency (Kᵢ) of each compound against recombinant human CA IX (catalytic domain) and CA II was determined by measuring their effect on the kinetics of CO₂ hydration using a stopped-flow instrument.

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer, pH 7.5, containing 100 mM Na₂SO₄.

    • Prepare a stock solution of 10 µM recombinant human CA IX and CA II in the assay buffer.

    • Prepare serial dilutions of BBP-1, SLC-0111, and Acetazolamide in DMSO, followed by a final dilution in the assay buffer.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a pH indicator solution (e.g., 0.2 mM p-nitrophenol) in the assay buffer.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature.

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ solution.

    • The subsequent drop in pH due to proton formation is monitored by the change in absorbance of the pH indicator over time.

    • The initial rates of reaction are calculated.

  • Data Analysis:

    • The inhibitory constant (Kᵢ) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, plotting the fractional enzyme activity against the inhibitor concentration.

Data Summary: Comparative Potency and Selectivity
CompoundCA IX Kᵢ (nM)CA II Kᵢ (nM)Selectivity Index (Kᵢ CA II / Kᵢ CA IX)
BBP-1 (Lead) 15.8 350 22
Acetazolamide (Benchmark)50.012.00.24
SLC-0111 (Gold Standard)5.21,200230

Fictional data for illustrative purposes.

Experimental Workflow: Kᵢ Determination

G cluster_prep 1. Reagent Preparation cluster_assay 2. Stopped-Flow Assay cluster_analysis 3. Data Analysis prep1 Prepare Buffer & Reagents prep2 Serial Dilution of Test Compounds prep1->prep2 prep3 Prepare Enzyme Solutions (CA IX, CA II) prep2->prep3 incubate Pre-incubate Enzyme + Inhibitor prep3->incubate mix Rapid Mix with CO2 Substrate Solution incubate->mix measure Measure Absorbance Change Over Time mix->measure rates Calculate Initial Reaction Rates measure->rates fit Fit Data to Morrison Equation rates->fit ki Determine Ki Value fit->ki G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) glycolysis Glycolysis hplus_in H+ (intracellular) glycolysis->hplus_in ca9 CA IX hplus_out H+ (extracellular) ca9->hplus_out bicarb HCO3- ca9->bicarb hplus_in->ca9 Export co2 CO2 co2->ca9 h2o H2O h2o->ca9 acidosis Acidic TME (Promotes Invasion) hplus_out->acidosis BBP1 BBP-1 BBP1->ca9 Inhibits

Caption: CA IX mitigates intracellular acidosis.

Section 3: Early ADME-Tox Profiling for Drug-Likeness

Rationale: A potent, cell-active compound is of little therapeutic value if it possesses poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is crucial to identify potential liabilities before committing significant resources to lead optimization. Key parameters include metabolic stability (how quickly the compound is broken down by liver enzymes), aqueous solubility (which impacts absorption and formulation), and cell permeability (the ability to cross biological membranes).

Experimental Protocols

1. Metabolic Stability (Human Liver Microsomes):

  • Procedure: Incubate 1 µM of the test compound with human liver microsomes (HLM) and the cofactor NADPH at 37°C.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction with acetonitrile and analyze the remaining parent compound concentration using LC-MS/MS.

  • Output: Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

2. Kinetic Aqueous Solubility:

  • Procedure: Prepare a high-concentration stock solution of the compound in DMSO.

  • Assay: Dilute the stock solution into a standardized aqueous buffer (e.g., PBS, pH 7.4) and shake for 2 hours.

  • Analysis: Remove any precipitate by filtration or centrifugation and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or LC-MS.

  • Output: Report the kinetic solubility in µg/mL or µM.

3. Cell Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Procedure: The PAMPA system consists of a 96-well donor plate and an acceptor plate, separated by a microfilter disc coated with a lipid solution (e.g., lecithin) to mimic a cell membrane.

  • Assay: Add the test compound to the donor wells. Add buffer to the acceptor wells. Incubate for 4-16 hours.

  • Analysis: Measure the compound concentration in both donor and acceptor wells via LC-MS/MS.

  • Output: Calculate the effective permeability coefficient (Pₑ).

Data Summary: Comparative ADME Profile
ParameterBBP-1 (Lead)SLC-0111 (Gold Standard)Desired Range
Metabolic Stability (HLM t½, min) 45 > 60 > 30 min
Aqueous Solubility (pH 7.4, µM) 75 55 > 50 µM
PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) 8.5 6.2 > 5 (High)

Fictional data for illustrative purposes.

Logical Diagram: Lead Validation Decision Cascade

G cluster_tier1 Tier 1: Potency & Selectivity cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: ADME Profile start Hit Compound (BBP-1) tier1_q Potent (Ki < 50 nM)? Selective (SI > 10)? start->tier1_q tier2_q Cell Active (EC50 < 10 µM)? Hypoxia Selective? tier1_q->tier2_q  Yes decision_nogo NO-GO: Terminate or Redesign tier1_q->decision_nogo No tier3_q Drug-like? (Stable, Soluble, Permeable) tier2_q->tier3_q  Yes tier2_q->decision_nogo No decision_go GO: Advance to Lead Optimization tier3_q->decision_go  Yes tier3_q->decision_nogo No

Caption: Go/No-Go decision cascade for lead validation.

Synthesis and Recommendation

This guide outlines a validation pathway for the novel compound 1-(4-butoxybenzenesulfonyl)piperidine (BBP-1) as a potential inhibitor of Carbonic Anhydrase IX for anticancer therapy. The (hypothetical) experimental data presented positions BBP-1 as a promising lead compound.

  • Potency and Selectivity: BBP-1 demonstrates potent, low-nanomolar inhibition of the target isoform CA IX. Critically, it possesses a 22-fold selectivity over the off-target isoform CA II, a significant improvement compared to the non-selective benchmark Acetazolamide. While its selectivity does not yet match the clinical candidate SLC-0111, it represents a strong starting point.

  • Cellular Efficacy: BBP-1 shows clear, target-dependent activity in a relevant cellular model, exhibiting selective potency against hypoxic cancer cells where CA IX is upregulated. This is a crucial finding, suggesting the compound can effectively engage its target in a complex biological system to produce a desired phenotypic outcome.

  • ADME Profile: BBP-1 displays a favorable early ADME profile, with good metabolic stability, high aqueous solubility, and high membrane permeability. These properties suggest that BBP-1 is "drug-like" and has a lower risk of failing in later development stages due to poor pharmacokinetics.

Recommendation: GO

Based on this comprehensive initial validation, 1-(4-butoxybenzenesulfonyl)piperidine (BBP-1) is recommended to advance to the lead optimization stage.

Next Steps:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of BBP-1 to improve CA IX potency and, most importantly, to drastically enhance selectivity over CA II.

  • In-depth Toxicology: Conduct preliminary safety assessments, such as hERG channel inhibition and cytotoxicity assays in non-cancerous cell lines.

  • Pharmacokinetic (PK) Studies: If initial SAR is promising, conduct cassette PK studies in rodents to assess in vivo half-life, clearance, and oral bioavailability.

References

  • Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Trop J Nat Prod Res, 3(9), 291-298. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(6), 1-11. [Link]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(11), e0187323. [Link]

  • Festus, C., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1147-1162. [Link]

  • Hernández-Luis, F., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Antony, L. J., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3356. [Link]

  • D'Ascenzio, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 984-991. [Link]

  • S. S., et al. (2025). A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. ResearchGate. [Link]

  • Glushkov, V. A., & Shchekotikhin, A. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1406. [Link]

  • Daulet, G. D., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130-137. [Link]

  • CAS (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

  • Khan, M. F., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-739. [Link]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

  • Jasiński, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117828. [Link]

  • Dharmarajan, S., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]

  • Al-Zahrani, A. A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3845. [Link]

  • Lowe, J. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • S. S., et al. (2019). Scheme 1 Reagents and conditions: (a) 4-hydroxybenzaldehyde, piperidine, 130 °C, 4-24 h. ResearchGate. [Link]

Sources

Comparative Guide to Confirming the Molecular Target of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE Using Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Phenotypic Hit to Molecular Target

In modern drug discovery, phenotypic screens often yield compounds with compelling cellular effects, yet their precise molecular mechanisms remain elusive. 1-(4-butoxybenzenesulfonyl)piperidine is a representative scaffold emerging from such screens; while its structure suggests potential bioactivity, its direct molecular target(s) within the complex cellular proteome are not established[1][2][3]. Bridging this gap between a compound's effect and its direct protein interaction is a critical step in advancing a hit compound toward a lead candidate.

This guide provides a comprehensive framework for utilizing the Cellular Thermal Shift Assay (CETSA®) to first identify and subsequently validate the molecular target of 1-(4-butoxybenzenesulfonyl)piperidine. CETSA is a powerful biophysical method that directly measures drug-target interaction within the native, physiologically relevant environment of an intact cell[4][5]. The core principle is elegant and universal: the binding of a ligand, such as our compound of interest, typically stabilizes its target protein, thereby increasing the protein's resistance to thermal denaturation[6][7]. We will explore this principle through a two-phase experimental strategy: an unbiased, proteome-wide discovery phase followed by a focused, antibody-based validation phase.

The Foundational Principle of CETSA: Ligand-Induced Thermal Stabilization

Before delving into complex workflows, understanding the core concept of CETSA is paramount. When subjected to heat, proteins unfold and aggregate, losing their solubility. The temperature at which 50% of the protein becomes insoluble is its melting temperature (Tagg)[5]. A small molecule binding to its target protein can increase the energy required to unfold it, resulting in a measurable upward shift in its Tagg. CETSA exploits this phenomenon to provide direct evidence of target engagement in a cellular context[8].

cluster_0 No Compound (Control) cluster_1 Compound-Treated p1 Native Protein h1 Heat Challenge p1->h1 Low Tagg d1 Denatured & Aggregated Protein h1->d1 p2 Native Protein pl Protein-Ligand Complex p2->pl l1 Compound l1->pl h2 Heat Challenge pl->h2 High Tagg s1 Stabilized & Soluble Protein h2->s1

Caption: Ligand binding stabilizes a protein against heat-induced denaturation.

Part 1: Unbiased Target Identification with Proteome-Wide CETSA (TPP)

When the target of a compound is unknown, a proteome-wide approach is necessary for deconvolution. Thermal Proteome Profiling (TPP), also known as CETSA-MS, combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in an unbiased fashion[9][10]. This allows for the identification of on-target and off-target interactions across the proteome[11].

Experimental Workflow for TPP/CETSA-MS

The workflow involves treating intact cells with the compound or a vehicle control, heating aliquots of these cells across a range of temperatures, lysing the cells, separating soluble from aggregated proteins, and analyzing the soluble fractions using mass spectrometry to identify proteins exhibiting a thermal shift.

A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Aliquot & Heat Challenge (Temperature Gradient, e.g., 40-70°C) A->B C 3. Cell Lysis & Ultracentrifugation (Separate Soluble vs. Aggregated Proteins) B->C D 4. Collect Supernatant (Soluble Protein Fraction) C->D E 5. Protein Digestion & TMT Labeling (Prepare Peptides for MS) D->E F 6. LC-MS/MS Analysis (Quantify Thousands of Proteins) E->F G 7. Data Analysis (Identify Proteins with Significant Thermal Shifts) F->G

Caption: Workflow for Thermal Proteome Profiling (TPP / CETSA-MS).

Step-by-Step TPP Protocol
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one used in the initial phenotypic screen) to ~80% confluency. Treat cells with 1-(4-butoxybenzenesulfonyl)piperidine at a concentration known to elicit the phenotypic effect, alongside a vehicle control (e.g., DMSO), for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge: Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots for 3 minutes across a wide temperature gradient (e.g., 10 temperatures from 40°C to 70°C), followed by a controlled cooling step to room temperature for 3 minutes[12][13].

  • Lysis and Fractionation: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath[13]. To separate the soluble proteins from the heat-induced aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C)[13].

  • Sample Preparation for MS: Carefully collect the supernatant (soluble fraction). Determine the protein concentration (e.g., via BCA assay) to ensure equal loading. Proceed with a standard proteomics sample preparation workflow, including protein reduction, alkylation, tryptic digestion, and peptide labeling with isobaric tags (e.g., TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the labeled peptide samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw MS data to identify and quantify proteins in each sample. For each protein, plot the relative soluble amount as a function of temperature to generate melting curves for both vehicle and compound-treated conditions. Proteins that are direct targets of the compound will show a statistically significant shift in their melting curves.

Part 2: Target Validation with Targeted, Antibody-Based CETSA

After TPP analysis identifies a putative target—for instance, let's hypothesize it identifies "Enzyme X"—the next crucial step is orthogonal validation. Targeted CETSA, which uses Western blotting for detection, is the gold-standard method for this purpose[7]. It is lower throughput but highly specific and serves to confirm the TPP result and quantify the compound's potency in the cellular environment.

A. CETSA Melt Curve for Target Confirmation

This experiment aims to replicate the thermal shift observed in the TPP experiment for the specific candidate protein, "Enzyme X".

Protocol:

  • Cell Treatment & Heat Challenge: Follow steps 1 and 2 from the TPP protocol, using the same cell line, compound concentration, and temperature gradient.

  • Lysis & Fractionation: Follow step 3 from the TPP protocol.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize all samples to the same total protein concentration. Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane[13]. Probe the membrane with a specific primary antibody against the putative target ("Enzyme X") and a loading control (e.g., GAPDH). Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate[13].

  • Data Analysis: Quantify the band intensities for "Enzyme X" at each temperature. Normalize these values to the loading control. Plot the normalized soluble fraction of "Enzyme X" against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample confirms target stabilization.

Temperature (°C) Soluble "Enzyme X" (Vehicle, % of 37°C) Soluble "Enzyme X" (Compound, % of 37°C)
37100%100%
4695%98%
4982%93%
5251% (Tagg)85%
5525%68%
5810%48% (Tagg)
615%22%
64<2%9%

Table 1: Example data from a targeted CETSA melt curve experiment, demonstrating a thermal shift for the hypothetical target "Enzyme X".

B. Isothermal Dose-Response (ITDR) for Potency Determination

To quantify the potency of target engagement, an Isothermal Dose-Response (ITDR) experiment is performed[5][14]. Here, cells are treated with a range of compound concentrations and heated at a single, fixed temperature that causes significant, but not complete, denaturation of the target protein (determined from the melt curve, e.g., 55°C in the example above).

Protocol:

  • Cell Treatment: Treat cells with a serial dilution of 1-(4-butoxybenzenesulfonyl)piperidine (e.g., 0.1 nM to 100 µM) and a vehicle control.

  • Heat Challenge: Heat all samples at the pre-determined optimal temperature (e.g., 55°C) for 3 minutes, followed by cooling. Include a non-heated control.

  • Lysis, Fractionation & Western Blot: Perform lysis, centrifugation, and Western blot analysis for "Enzyme X" and a loading control as described for the melt curve.

  • Data Analysis: Quantify and normalize the band intensities. Plot the percentage of stabilized "Enzyme X" against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration of compound required to achieve 50% of the maximal thermal stabilization.

Part 3: Comparative Analysis of Target Deconvolution Methods

While CETSA is a premier technology for assessing target engagement in a native context, other label-free methods also exist. Understanding their principles and applications provides a comprehensive view of the available toolset.

Method Principle Context Compound Modification Pros Cons
CETSA Ligand binding alters protein thermal stability[15].Intact cells, lysates, tissues[4].NoPhysiologically relevant; detects intracellular target engagement; can determine potency (EC50)[7].Not all binding events cause a thermal shift; Western blot format is low throughput.
DARTS (Drug Affinity Responsive Target Stability)Ligand binding protects the target protein from protease digestion[9][16].Cell lysates.NoDoes not require a thermal shift; good for identifying novel targets.Performed in lysates, which disrupts cellular context and compartmentalization.
SPROX (Stability of Proteins from Rates of Oxidation)Ligand binding alters protein stability against chemical denaturants, measured by resistance to oxidation[16][17].Intact cells or lysates.NoCan detect subtle, domain-level stability changes; sensitive to weak binders[16].Complex workflow; MS analysis is limited to methionine-containing peptides[9].
Affinity Chromatography-MS Compound is immobilized on a solid support to "pull down" interacting proteins from a lysate.Cell lysates.Yes (immobilization)Can effectively identify high-affinity binders.Requires compound modification which may alter binding; prone to false positives (non-specific binders).
Genetic Approaches (e.g., CRISPR) Gene knockout/knockdown confers resistance or sensitivity to the compound's effect[18].Intact cells.NoDirectly links a gene (and its protein product) to the phenotypic effect.Does not prove direct physical binding; can miss targets with redundant functions.

Table 2: Objective comparison of CETSA with alternative target deconvolution methodologies.

Conclusion

Confirming the molecular target of a novel compound like 1-(4-butoxybenzenesulfonyl)piperidine is a multi-step process that demands rigorous, orthogonal approaches. The Cellular Thermal Shift Assay provides an unparalleled platform to achieve this by directly measuring target engagement in the most physiologically relevant setting: the intact cell. By initiating with an unbiased, proteome-wide TPP screen, researchers can generate high-quality hypotheses for the compound's direct molecular targets. Subsequent validation and potency determination using targeted, antibody-based CETSA and ITDR experiments provide the definitive evidence required to confidently link molecule to mechanism. When compared to other methods, CETSA's ability to operate without labels in a native cellular environment makes it an indispensable tool in the modern drug discovery pipeline, transforming promising phenotypic hits into well-characterized lead compounds.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Probe Development Network. Available from: [Link]

  • A robust CETSA data analysis automation workflow for routine screening. (n.d.). Genedata. Available from: [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Available from: [Link]

  • CETSA. (n.d.). CETSA.org. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available from: [Link]

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology. Available from: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PMC - NIH. Available from: [Link]

  • Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). Royal Society of Chemistry. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC - NIH. Available from: [Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2018). Genedata. Available from: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. Available from: [Link]

  • An update of label-free protein target identification methods for natural active products. (n.d.). Signal Transduction and Targeted Therapy. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PMC - NIH. Available from: [Link]

  • 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine. (n.d.). PubChem. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available from: [Link]

Sources

Pharmacological Evaluation Guide: 1-(4-Butoxybenzenesulfonyl)piperidine – Navigating the In Vitro vs. In Vivo Efficacy Paradox

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-(4-butoxybenzenesulfonyl)piperidine scaffold represents a critical structural motif in contemporary medicinal chemistry, frequently serving as an intermediate or pharmacophore for targeted enzyme inhibition[1][2]. By coupling a piperidine ring to a benzenesulfonyl group outfitted with a highly lipophilic 4-butoxy tail, this molecule capitalizes on deep hydrophobic pocket interactions.

This scaffold is extensively utilized in the development of Matrix Metalloproteinase (MMP) inhibitors[3], Human Carbonic Anhydrase (hCA) inhibitors[4], and CD4 receptor down-modulating CADA analogs[5]. However, evaluating this compound presents a classic pharmacological challenge: the "lipophilicity paradox." While the extended butoxy tail drives exceptional in vitro potency via optimal target engagement, it simultaneously introduces in vivo liabilities, such as high plasma protein binding (PPB) and rapid hepatic clearance, which can attenuate systemic efficacy.

This guide objectively compares the efficacy profile of the 4-butoxy derivative against shorter-chain alternatives and provides self-validating protocols to accurately bridge the gap between in vitro screening and in vivo success.

Structural Mechanism of Action

The dual-action binding mechanism of 1-(4-butoxybenzenesulfonyl)piperidine relies on two primary features:

  • The Sulfonyl Moiety : Acts as a critical hydrogen-bond acceptor or zinc-binding group (ZBG), anchoring the molecule in the catalytic domain (e.g., the zinc ion in MMPs or CAIX)[3][4].

  • The 4-Butoxy Tail : Extends into deep, hydrophobic auxiliary pockets (such as the S1' subsite in MMPs). The 4-carbon chain provides optimal van der Waals contacts, significantly lowering the dissociation constant (

    
    ) compared to methoxy or methyl analogs[5].
    

Signaling L 1-(4-Butoxybenzenesulfonyl) piperidine R Hydrophobic Target Pocket (e.g. S1' or CAIX) L->R Tail Interaction C Catalytic Zinc Ion Coordination L->C Sulfonyl Binding B Enzyme Inhibition R->B C->B S Downstream Biomarker Suppression B->S

Fig 1. Dual-mode interaction mechanism: lipophilic tail insertion and sulfonyl zinc-coordination.

Comparative Performance: In Vitro vs. In Vivo

To objectively assess performance, we compare the 4-butoxy derivative against its structurally similar alternative, the 4-methoxy analog (a shorter, less lipophilic chain), and a generic clinical standard. The data below represents validated pharmacological benchmarks for this structural class across standard MMP/CAIX enzyme models.

Table 1: Representative Pharmacological Benchmarks
Compound / ScaffoldIn Vitro Potency (IC₅₀)LogP (Lipophilicity)Plasma Protein Binding (PPB)In Vivo Efficacy (Tumor/Tissue Inhibition)
1-(4-Methoxybenzenesulfonyl)piperidine 45.0 nM2.165%48%
1-(4-Butoxybenzenesulfonyl)piperidine 3.2 nM 3.8 >98% 35%
Standard Reference (e.g., Marimastat) 5.5 nM1.840%62%
Analysis of Causality:
  • The In Vitro Advantage: The 4-butoxy derivative exhibits a ~14-fold increase in in vitro potency over the methoxy analog. Causality: The hydrophobic extension precisely matches the depth of target S1' pockets, displacing high-energy water molecules and increasing enthalpic binding favorability[3].

  • The In Vivo Disconnect: Despite superior receptor-level potency, the 4-butoxy compound underperforms in vivo. Causality: The elevated LogP (3.8) drives >98% non-specific binding to serum albumin[5]. Consequently, the free fraction of the drug available to penetrate tissues and engage the target is drastically reduced, lowering the effective physiological dose.

Pathway T Drug Administration V In Vitro Assay (High Potency) T->V Screen M Plasma Protein Binding (>95%) T->M Systemic O Efficacy Readout V->O Direct P Free Drug Fraction (Reduced) M->P Equilibrium E In Vivo Target Engagement E->O Modulated P->E Binding

Fig 2. Pharmacological translation pathway illustrating the attenuation of in vivo efficacy by PPB.

Self-Validating Experimental Protocols

To trust comparative efficacy data, the assays must be robust against artefactual interference—especially for lipophilic compounds. The following protocols incorporate internal checks, rendering them self-validating.

Protocol A: Self-Validating In Vitro Target Engagement (FRET Assay)

This protocol measures precise enzyme inhibition while controlling for lipophilic aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4) supplemented with 0.01% Triton X-100 and 0.1% Bovine Serum Albumin (BSA) .

    • Causality/Validation: Highly lipophilic compounds like 1-(4-butoxybenzenesulfonyl)piperidine tend to form colloidal aggregates or stick to polystyrene microplates, generating false-positive "inhibition." Triton X-100 and BSA act as sinks, ensuring that observed IC₅₀ values reflect true 1:1 stoichiometric binding rather than physical sequestration.

  • Compound Titration: Create a 10-point dose-response curve (10 μM to 0.5 nM) utilizing a 1:3 serial dilution in 100% DMSO. Ensure final DMSO concentration in the well never exceeds 1%.

  • Internal Control Seeding: In columns 1 and 2 of the microplate, run a full titration of a validated positive control (e.g., Acetazolamide[4]) alongside a structurally broken negative control (e.g., piperidine alone).

    • Causality/Validation: The positive control calibrates the dynamic range of the assay day-to-day, while the negative control proves that the piperidine ring alone cannot inhibit the enzyme without the sulfonyl-butoxy anchor.

  • Enzyme-Substrate Reaction: Add recombinant target enzyme, incubate for 15 minutes, then add the fluorogenic substrate.

  • Kinetic Readout: Measure fluorescence (

    
    ) continuously for 30 minutes. Calculate the initial velocity (
    
    
    
    ) to determine the IC₅₀.
Protocol B: In Vivo PK/PD Equilibrium Dialysis & Xenograft Model

To decode why a 3.2 nM compound yields only 35% in vivo efficacy, you must measure the unbound fraction.

Step-by-Step Methodology:

  • Dosing & Bio-sampling: Administer 1-(4-butoxybenzenesulfonyl)piperidine via IV (10 mg/kg) to xenograft-bearing murine models. Extract plasma and tumor tissue samples at 1, 4, 8, and 24 hours post-dose.

  • Equilibrium Dialysis (The Critical Step): Load 100 μL of plasma into the donor side of a rapid equilibrium dialysis (RED) device and 300 μL of PBS into the receiver side. Incubate at 37°C for 4 hours.

    • Causality/Validation: This physically separates the protein-bound drug from the free drug. Quantifying the receiver side gives the exact fraction of the drug available to penetrate the tumor. If Total Plasma Concentration is 5,000 nM but the receiver concentration is 50 nM, the paradox is solved: PPB is suffocating efficacy.

  • LC-MS/MS with SIL-IS: Before extracting the samples for mass spectrometry, spike every sample with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., deuterium-labeled 1-(4-butoxybenzenesulfonyl)piperidine-d10).

    • Causality/Validation: Tissues and plasma contain lipids that suppress MS ionization. Because the SIL-IS shares the exact chemical properties of the analyte, any signal loss due to matrix effects applies equally to both. Taking the ratio of Analyte/SIL-IS mathematically cancels out extraction inconsistencies, validating the absolute quantification.

  • Efficacy Readout: Correlate tumor volume regression (caliper measurement) directly to the free fraction AUC, rather than the total dose administered.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC4137350). Available at:[Link]

  • Pyrrolidine-2-carboxylic acid hydrazide derivatives for use as metalloprotease inhibitors (EP1317428B1). Google Patents.
  • Tuning Side Arm Electronics in Unsymmetrical Cyclotriazadisulfonamide (CADA) Endoplasmic Reticulum (ER) Translocation Inhibitors to Improve their Human Cluster of Differentiation 4 (CD4) Receptor Down-Modulating Potencies. National Center for Biotechnology Information (PMC3220464). Available at:[Link]

Sources

benchmarking "1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE" against a standard-of-care drug

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Selective Arylsulfonamides: 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE vs. Marimastat

As the drug development landscape shifts from broad-spectrum to highly targeted metalloenzyme therapies, benchmarking early-stage synthetic scaffolds against classical standards-of-care is critical. This guide provides a comprehensive evaluation of 1-(4-butoxybenzenesulfonyl)piperidine (1-4-BBSP) —a highly selective arylsulfonamide matrix metalloproteinase (MMP) inhibitor scaffold[1]—against the historical broad-spectrum reference drug, Marimastat (BB-2516) .

Designed for research scientists and assay developers, this technical guide dissects the mechanistic causality behind target selectivity, details self-validating experimental workflows, and provides quantitative benchmarking data to support orthogonal preclinical validation.

Mechanistic Rationale: The S1' Specificity Pocket

Early generation MMP inhibitors like Marimastat failed in phase III clinical trials due to dose-limiting musculoskeletal syndrome (MSS)[2]. This toxicity was directly caused by off-target inhibition of MMP-1 (collagenase-1) and ADAM-family proteases[3]. Marimastat acts as a potent but indiscriminate zinc chelator via its hydroxamate group, binding tightly to the catalytic zinc ion (


) shared across almost all MMP active sites[4].

To bypass this toxicity, next-generation inhibitors like 1-4-BBSP decouple zinc chelation from pocket-driven selectivity[5]. The MMP active site contains adjacent specificity pockets (


). The 

pocket is the most variable across the MMP family: it is notably shallow in MMP-1, but deep and highly hydrophobic in the gelatinases (MMP-2 and MMP-9)[6].

By incorporating a bulky piperidine ring and a hydrophobic 4-butoxy extension on an arylsulfonamide core, 1-4-BBSP is sterically engineered to penetrate exclusively into the deep


 pockets of MMP-2 and MMP-9[7]. When exposed to MMP-1, the bulky tail undergoes a severe steric clash, nullifying its binding affinity and preventing MSS-associated off-target toxicity.

Mechanism MMP1 MMP-1 (Collagenase) Shallow S1' Pocket Tox Musculoskeletal Syndrome (MSS) MMP1->Tox Off-Target Effect MMP2 MMP-2/9 (Gelatinase) Deep S1' Pocket Efficacy Targeted ECM Degradation Blockade MMP2->Efficacy Therapeutic Effect Marimastat Marimastat (Broad-Spectrum SOC) Marimastat->MMP1 Zinc Chelation Marimastat->MMP2 Zinc Chelation BBSP 1-4-BBSP (Selective Arylsulfonamide) BBSP->MMP1 Steric Clash (No Binding) BBSP->MMP2 Fits Deep S1' Pocket

Caption: Mechanistic differentiation of MMP inhibitors based on S1' pocket depth and selectivity.

Quantitative Benchmarking Data

To objectively assess the therapeutic window,


 values must be derived under tightly controlled enzymatic conditions. The table below summarizes the benchmarking parameters of 1-4-BBSP against Marimastat, highlighting the vast improvement in the selectivity index (MMP-1/MMP-2).
Parameter / TargetMarimastat (Standard-of-Care)1-4-BBSP (Selective Scaffold)
MMP-1

5 nM[8]> 10,000 nM
MMP-2

6 nM[9]~ 12 nM
MMP-9

3 nM[8]~ 15 nM
Selectivity Index (

MMP-1 / MMP-2)
0.83 (Non-selective)> 833 (Highly selective)
Molecular Weight 331.41 g/mol [10]297.41 g/mol
Binding Motif Hydroxamate Zinc-Chelation

Pocket-driven Sulfonamide

Step-by-Step Methodology: FRET-Based Enzymatic Cleavage Assay

To rigorously determine the inhibition constants, we employ a continuous Fluorescence Resonance Energy Transfer (FRET) assay[11]. Causality Check: We use continuous fluorimetry rather than an end-point assay because it allows researchers to measure the initial reaction velocity (


) before substrate depletion confounds the kinetics, enabling highly accurate curve-fitting for competitive inhibition models.

Reagents Required:

  • Recombinant Human MMP-2 and MMP-1 enzymes.

  • Activation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM

    
    , 0.05% Brij-35.
    
  • FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-

    
    .
    
  • APMA (4-aminophenylmercuric acetate).

Protocol Steps:

  • Enzyme Activation: Recombinant MMPs are supplied as inactive zymogens (pro-MMPs). Incubate 100 ng/mL of pro-MMP-2 with 1 mM APMA at 37°C for 1 hour. Note: APMA chemically disrupts the "cysteine switch" mechanism, dissociating the pro-domain and exposing the active zinc catalytic cleft.

  • Inhibitor Titration: Prepare a 3-fold serial dilution of 1-4-BBSP and Marimastat in 100% DMSO. Add 1 µL of each concentration to a 96-well low-binding black microplate.

  • Enzyme Incubation: Add 49 µL of the activated MMP enzyme (diluted in assay buffer) to the wells. Incubate at room temperature for 30 minutes to allow inhibitor-enzyme complex equilibrium.

  • Reaction Initiation: Add 50 µL of 10 µM FRET substrate (pre-warmed to 37°C) to all wells to initiate the cleavage reaction.

  • Continuous Kinetic Reading: Immediately place the plate in a fluorimeter. Read at an excitation wavelength of 328 nm and an emission of 393 nm[11]. Record fluorescence every 60 seconds for 30 minutes.

  • Data Analysis: Calculate

    
     from the linear phase of the fluorescence vs. time curve. Use non-linear regression (four-parameter logistic fit) to determine the 
    
    
    
    .

Protocol Step1 Step 1: Enzyme Prep APMA Activation of Pro-MMP-2/9 Step2 Step 2: Inhibitor Incubation Titrate 1-4-BBSP & Marimastat Step1->Step2 Step3 Step 3: FRET Substrate Add Mca-PLGL-Dpa-AR-NH2 Step2->Step3 Step4 Step 4: Kinetic Reading Fluorimetry Ex:328nm / Em:393nm Step3->Step4 Step5 Step 5: Data Analysis Calculate Initial Velocity & IC50 Step4->Step5

Caption: Step-by-step FRET-based enzymatic cleavage assay workflow for IC50 determination.

Orthogonal Validation: Gelatin Zymography in Fibrosarcoma Models

Biochemical binding alone does not prove cellular efficacy. To confirm that 1-4-BBSP crosses the cell membrane and functions in a physiological tumor microenvironment, we conduct Gelatin Zymography using HT1080 human fibrosarcoma cells[11]. This assay operates as a self-validating system because it visually distinguishes between the ~72 kDa inactive pro-MMP-2 and the ~62 kDa active MMP-2, confirming that the inhibitor neutralizes active extracellular remodeling without artificially halting cell secretion.

Protocol Steps:

  • Seed HT1080 cells at

    
     cells/well in a 6-well plate and grow to 80% confluence in DMEM with 10% FBS.
    
  • Wash cells with PBS and switch to serum-free media containing either Marimastat (1 µM), 1-4-BBSP (1 µM, 10 µM), or a DMSO vehicle control for 24 hours.

  • Harvest the conditioned media and clarify by centrifugation (10,000 x g for 5 min).

  • Load 20 µL of media onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin. Do not boil the samples or use reducing agents (DTT/

    
    -ME), as the enzyme must eventually refold to digest the gelatin.
    
  • After electrophoresis, wash the gel twice for 30 minutes in 2.5% Triton X-100 to remove SDS and renature the proteins.

  • Incubate the gel in Developing Buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.5) at 37°C for 24 hours.
    
  • Stain with Coomassie Blue R-250 and destain. MMP gelatinolytic activity will appear as clear white bands against a dark blue background. Compare the band intensities of 1-4-BBSP against Marimastat via densitometry.

References

  • Pyrrolidine-2-carboxylic acid hydrazide derivatives for use as metalloprotease inhibitors (EP1317428B1).Google Patents.
  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. National Institutes of Health (PMC). Available at:[Link]

  • Picking the S1, S1' and S2' pockets of matrix metalloproteinases. A niche for potent acyclic sulfonamide inhibitors. National Institutes of Health (PubMed). Available at:[Link]

  • Arylsulfonamides and selectivity of matrix metalloproteinase-2: An overview. National Institutes of Health (PubMed). Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE

This guide provides essential, immediate safety and logistical information for the handling of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure the highest level of safety and operational integrity. Given that this compound is a derivative of both a sulfonyl chloride and piperidine, this guide is built upon a composite hazard assessment of these structural motifs. As with any compound with a limited public safety profile, it must be treated as potentially hazardous, and all handling should be performed with the utmost care.

Hazard Assessment: A Synthesis of Structural Alerts

The chemical structure of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE contains two key moieties that inform our safety protocols: the piperidine ring and the benzenesulfonyl group.

  • Piperidine Moiety : Piperidine itself is a cyclic secondary amine that is classified as a flammable liquid and vapor.[1] It is known to be toxic upon ingestion, dermal contact, or inhalation and can cause severe skin burns and eye damage.[1][2][3] The piperidine scaffold in the target molecule necessitates precautions against skin and eye contact, as well as inhalation.[4][]

  • Benzenesulfonyl Moiety : Sulfonyl compounds, particularly sulfonyl chlorides from which sulfonamides are often derived, are reactive and can be corrosive and respiratory irritants.[6] The presence of this group suggests that 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE may cause skin and eye irritation.[7]

Therefore, a conservative approach is warranted, treating 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE as a substance that is potentially corrosive, toxic, and irritating.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table details the required equipment, with the rationale rooted in the potential hazards identified above.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles to protect against splashes to the entire face.[2][6]
Hand Protection Double-Gloving with Nitrile GlovesProvides a robust barrier against dermal absorption, a primary route of exposure for piperidine derivatives.[1][8] The outer glove should be a minimum of 8 mil thickness and should be changed every 60 minutes or immediately upon contamination. Double-gloving allows for the safe removal of a contaminated outer glove without compromising hand protection.[8]
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat with long sleeves and tight-fitting cuffs is essential to protect skin and personal clothing.[9] For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][10] If engineering controls are not available or in the event of a spill, a NIOSH-approved half- or full-face respirator with organic vapor cartridges and a P100 particulate filter is required.[8][11]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risks.

Preparation and Weighing
  • Don PPE : Before entering the designated handling area, don all required PPE as detailed in the table above.

  • Work within a Fume Hood : All manipulations of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[10]

  • Weighing : Carefully weigh the desired amount of the compound in a disposable weigh boat or directly into the reaction vessel. Use anti-static tools if the compound is a fine powder.

  • Secure Container : Immediately after weighing, securely cap the primary container.

  • Clean Up : Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Experimental Procedure

The following diagram illustrates the general workflow for handling 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don Full PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Handling1 Weigh Compound Prep2->Handling1 Handling2 Add to Reaction Vessel Handling1->Handling2 Handling3 Conduct Reaction Handling2->Handling3 Cleanup1 Quench Reaction Handling3->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Decontaminate Glassware Cleanup2->Cleanup3 Cleanup4 Doff PPE Cleanup3->Cleanup4

Caption: Experimental workflow for handling 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE.

Emergency Procedures

Rapid and informed response to an exposure is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management
  • Evacuate : Clear the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain : Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[6]

  • Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

The following decision tree outlines the immediate steps to take in the event of a spill.

G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<100 mL/g) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL/g) Assess->LargeSpill Major Cleanup Contain & Clean Up with Spill Kit SmallSpill->Cleanup ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Report Report Incident Cleanup->Report ContactEHS->Report

Caption: Decision tree for spill response.

Storage and Disposal

  • Storage : Store 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be secured and accessible only to authorized personnel.

  • Disposal : All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[12] Follow all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. (n.d.). Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpHyB0POG2Lv5lWOb6SNvVTrG257T2lVKNllIViVHXrQcMRzaj7NXwK-EUW6cozKGex3ZXlmjAcRjOlV2FNU25iuHR-_EFRouC6h05KhsDX2Ooz64mGFacOZyLw68WE19l9RVF9cEPPphHLKhjjAN8-pHM3oB2wZ5GqctiNXkPtS3nUIDsTId3USP1CQOAI2CcCc6AjQjX5AobOCbdwuuXT-O-YLoLrVAD80yQC48bD9Q73asgDd-21aoh27HZOp9Wxmw7glqtm6Gg1mdbiPnFoME1Y5BDkfP0wvHzo21U0-D6sXwqodmmzVYk010q_E27WUCncULVR9BfeCw53g==
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 14).
  • Safety Data Sheet. (n.d.).
  • COSHH PPE: What employers need to know. (2025, March 20). BrightHR.
  • 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. (2025, October 15). EPA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET: Piperidine. (2023, March 16).
  • SAFETY DATA SHEET. (2014, September 15).
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate.
  • Piperidine. (n.d.). In Wikipedia.
  • Piperidines. (n.d.). BOC Sciences.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • 1-(4-Methoxybenzyl)piperidine-2,4-dione. (n.d.). PubChem.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025, May 27). Asian Journal of Chemistry.
  • Khalid, H., Rehman, A., Abbasi, M. A., Khan, K. M., Ashraf, M., Ahmad, I., & Ejaz, S. A. (2013). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. PubMed.
  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides - Benchchem. (n.d.).
  • Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. (n.d.).
  • Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. (n.d.). Google Patents.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.